Dynarrestin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[4-(diethylamino)phenyl]-2-(2,4-difluoroanilino)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N3O2S/c1-4-27(5-2)16-10-7-14(8-11-16)19-20(21(28)29-6-3)30-22(26-19)25-18-12-9-15(23)13-17(18)24/h7-13H,4-6H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNNDDDSGCMQOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(SC(=N2)NC3=C(C=C(C=C3)F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dynarrestin: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynarrestin is a novel, reversible, small-molecule inhibitor of cytoplasmic dynein 1 and 2, motor proteins essential for various forms of intracellular transport.[1][2][3][4][5][6] Identified through a high-throughput screen for antagonists of the Hedgehog (Hh) signaling pathway, this compound presents a unique mechanism of action that distinguishes it from other dynein inhibitors.[1][7] This technical guide provides an in-depth exploration of this compound's core mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates. Its potential as a research tool and a therapeutic agent, particularly in the context of cancers with aberrant Hh signaling, is also discussed.[1][2][4][6]
Core Mechanism of Action
The primary molecular targets of this compound are cytoplasmic dynein 1 and cytoplasmic dynein 2.[1][3] Unlike many other motor protein inhibitors that target the ATPase activity, this compound's inhibitory action is notable in that it decouples ATP hydrolysis from microtubule binding and motility.[1][5][6][7] It effectively inhibits the dynein-dependent movement of cargo along microtubules without preventing the energy-providing step of ATP hydrolysis.[1] This unique characteristic makes this compound a highly specific tool for dissecting dynein-mediated processes. Pull-down experiments have confirmed that dynein is the direct target of this compound.[1]
The inhibition is reversible; upon washout of the compound, normal dynein function, including microtubule binding and movement, is fully restored.[1] This reversibility allows for precise temporal control in experimental settings.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's activity across various assays.
| Parameter | Value | Assay/Cell Line | Reference |
| IC₅₀ (Dynein 1-dependent microtubule gliding) | 5 µM | In vitro microtubule gliding assay | [1][7] |
| IC₅₀ (Hedgehog signaling) | 0.22 µM | In vitro assay | [2] |
| IC₅₀ (Proliferation of Hh-dependent PTCH+/- medulloblastoma cells) | ~70 nM (0.07 µM) | Cell proliferation assay | [7] |
| IC₅₀ (SAG-induced cell proliferation) | 0.35 µM | Ptc-/- MB cells | [1] |
| IC₅₀ (GLI1 expression) | 0.21 µM | Purmorphamine-stimulated KYSE-180 cells | [7] |
| IC₅₀ (Mitotic arrest) | 6.25 µM | Asynchronous COS-7 cells | [7] |
| Effect on Dynein ATPase activity | No inhibition at >100 µM | In vitro ATPase assay | [1] |
Key Cellular Processes Affected
This compound's inhibition of cytoplasmic dynein 1 and 2 has profound effects on several critical cellular processes:
-
Hedgehog Signaling: this compound potently blocks Hh signaling downstream of the Smoothened (Smo) receptor.[1][7] It achieves this by inhibiting dynein 2-dependent intraflagellar transport (IFT) of key Hh pathway components, such as Smoothened and the IFT protein IFT88, within primary cilia.[1][2][6] Crucially, this compound does not affect ciliogenesis, the formation of the primary cilium itself.[1][7]
-
Mitosis: By inhibiting cytoplasmic dynein 1, this compound disrupts normal mitotic progression. This leads to defects in mitotic spindle orientation and a pseudoprometaphase delay, ultimately causing mitotic arrest.[1][2][5][6][7]
-
Intracellular Transport: this compound rapidly and reversibly inhibits the movement of endosomes and other intracellular cargo that rely on dynein for their transport along microtubules.[1][5][7]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro Microtubule Gliding Assay
This assay is used to directly assess the effect of this compound on the motor activity of purified dynein.
Methodology:
-
Chamber Preparation: Glass chambers are prepared by affixing a coverslip to a microscope slide. The chamber is then coated with an antibody against the motor protein to ensure proper orientation, followed by a blocking agent like casein to prevent non-specific binding.[8]
-
Motor Protein Immobilization: Purified cytoplasmic dynein 1 is introduced into the chamber and allowed to bind to the antibody-coated surface.[8]
-
Microtubule Polymerization and Labeling: Tubulin is polymerized in the presence of GTP and a fluorescent dye (e.g., rhodamine) to create fluorescently labeled microtubules.[8]
-
Motility Assay: The fluorescently labeled microtubules, along with ATP and this compound at various concentrations, are added to the dynein-coated chamber.
-
Data Acquisition and Analysis: The movement of microtubules is observed using fluorescence microscopy and recorded as time-lapse movies. The velocity of microtubule gliding and the number of bound microtubules are quantified using image analysis software.[1][8]
Endosome Motility Assay in Live Cells
This assay evaluates the impact of this compound on the intracellular transport of endosomes.
Methodology:
-
Cell Culture and Labeling: Cells (e.g., Cos7 cells) are cultured on glass-bottom dishes. Late endosomes are labeled by incubating the cells with a fluorescently tagged ligand (e.g., Alexa Fluor-conjugated α2-macroglobulin) that is internalized via endocytosis.[1]
-
Drug Treatment: Cells are treated with this compound at the desired concentration.
-
Live-Cell Imaging: The movement of the fluorescently labeled endosomes is tracked in real-time using confocal or spinning-disk microscopy.
-
Data Analysis: The trajectories, velocities, and run lengths of individual endosomes are analyzed using particle tracking software to quantify the effect of this compound on their motility.[1]
Intraflagellar Transport (IFT) Assay
This assay is employed to investigate the role of this compound in the transport of proteins within primary cilia.
Methodology:
-
Cell Culture and Transfection: A suitable cell line that forms primary cilia (e.g., mIMCD-3 cells) is used. Cells are often transfected with a plasmid encoding a fluorescently tagged IFT protein (e.g., IFT88-GFP) to visualize IFT particles.
-
Cilia Induction: Ciliogenesis is typically induced by serum starvation.
-
Drug Treatment: The ciliated cells are treated with this compound.
-
Live-Cell Imaging: The movement of the fluorescently tagged IFT particles along the primary cilium is imaged using time-lapse fluorescence microscopy.
-
Kymograph Analysis: Kymographs are generated from the time-lapse movies to visualize the movement of IFT particles over time. The velocities and frequencies of anterograde (outward) and retrograde (inward) IFT are then calculated from the kymographs.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.
Caption: Mechanism of action of this compound.
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a powerful and specific inhibitor of cytoplasmic dyneins 1 and 2, distinguished by its unique mechanism of decoupling ATP hydrolysis from motor activity. This property, along with its reversibility, makes it an invaluable tool for the precise dissection of dynein-dependent cellular processes. Its ability to inhibit the Hedgehog signaling pathway downstream of Smoothened highlights its potential as a lead compound for the development of novel anticancer therapeutics, particularly for tumors that have acquired resistance to existing Smo inhibitors. Further research into the therapeutic applications of this compound and the development of even more potent and specific analogs is a promising avenue for future investigation.
References
- 1. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound, a Novel Inhibitor of Cytoplasmic Dynein [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Dynarrestin: A Technical Guide to its Mechanism of Action on the Hedgehog Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis.[1] Aberrant activation of this pathway is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma.[1][2] Current therapeutic strategies predominantly target the transmembrane protein Smoothened (Smo).[2][3] However, the emergence of drug resistance through Smo mutations necessitates the development of inhibitors that act on downstream components of the pathway.[1][2][3] This document provides a comprehensive technical overview of Dynarrestin, a novel small-molecule inhibitor that targets the Hh pathway downstream of Smo by inhibiting the molecular motor protein cytoplasmic dynein.[1][2][4] We will detail its mechanism of action, present quantitative efficacy data, outline key experimental protocols for its characterization, and visualize its effects on the Hh signaling cascade.
Mechanism of Action: Inhibition of Cytoplasmic Dynein
This compound was identified through a high-throughput screen for novel Hh pathway antagonists.[1] Unlike clinically available inhibitors such as vismodegib, this compound does not bind to or inhibit Smoothened.[1][4] Instead, its primary cellular target is cytoplasmic dynein, a microtubule motor protein complex.[1][4] this compound specifically inhibits both cytoplasmic dynein 1 and 2.[1][2]
The vertebrate Hh pathway is intrinsically linked to the primary cilium, a microtubule-based organelle that acts as a signaling hub.[1] Within the cilium, bidirectional protein trafficking, known as intraflagellar transport (IFT), is essential for signal transduction. Dynein 2 is the motor protein responsible for retrograde IFT, moving protein complexes from the tip of the cilium back to the base.[5]
This compound's inhibitory effect on the Hh pathway is mediated through its disruption of dynein 2-dependent IFT.[1][6][7] This inhibition disrupts the proper trafficking and localization of key Hh pathway components, including Smoothened and the Gli family of transcription factors, ultimately blocking the transcriptional output of the pathway.[1][6] A critical feature of this compound is that it inhibits dynein function by preventing its binding to microtubules, without affecting ATP hydrolysis, representing a novel mechanism of action.[1][2][4] Importantly, this action suppresses Hh signaling without disrupting ciliogenesis itself.[1][4][6]
Downstream Point of Intervention
A key therapeutic advantage of this compound is its point of intervention downstream of both Smoothened (Smo) and the Suppressor of fused (SUFU), a key negative regulator of Gli transcription factors.[1][4] This allows this compound to inhibit the Hh pathway even when it is activated by Smo agonists (e.g., SAG) or in cellular contexts where SUFU is non-functional, scenarios where Smo antagonists like vismodegib are ineffective.[1][4]
Caption: The Hedgehog signaling pathway and this compound's point of intervention.
Quantitative Efficacy Data
This compound has demonstrated potent inhibition of the Hh pathway across multiple cell-based assays. Its efficacy is notable as it remains effective even when the pathway is stimulated downstream of the typical drug target, Smo. The following table summarizes key quantitative data.
| Assay Description | Cell Line | Compound | IC50 Value (μM) | Citation(s) |
| Inhibition of Hh-dependent cell proliferation | Ptc-/+ Medulloblastoma (MB) | This compound | 0.068 | [1][4] |
| Inhibition of cell proliferation (control) | Ptc-/+ Medulloblastoma (MB) | Vismodegib | 0.022 | [1] |
| Inhibition of cell proliferation with direct Smo activation by SAG | Ptc-/+ Medulloblastoma (MB) | This compound | 0.35 | [1] |
| Inhibition of GLI1 expression stimulated by PMA | KYSE180 (human esophageal) | This compound | 0.21 | [1] |
| General in vitro Hedgehog signaling inhibition | Not Specified | This compound | 0.22 | [8][9] |
Key Experimental Protocols
The characterization of this compound's effect on the Hh pathway involves several key experimental procedures. Detailed methodologies are provided below.
Cell Proliferation Assay (Medulloblastoma Cells)
This assay quantifies the ability of this compound to inhibit the growth of Hh-dependent cancer cells.
-
Cell Line: Primary medulloblastoma (MB) cells derived from Ptc-/+ knockout mice.[1]
-
Protocol:
-
Cell Seeding: Plate Ptc-/+ MB cells in 96-well plates at a predetermined density and allow them to adhere.
-
Compound Treatment: Prepare serial dilutions of this compound, Vismodegib (as a control), and vehicle (e.g., DMSO). For SAG co-treatment experiments, add a constant concentration of the Smo agonist SAG (e.g., 100 nM) to the relevant wells along with the this compound serial dilutions.[1]
-
Incubation: Treat cells with the compounds for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Assess cell proliferation/viability using a luminescent assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize luminescence readings to vehicle-treated controls. Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Smoothened Ciliary Localization Assay (Immunofluorescence)
This assay visualizes the effect of this compound on the trafficking of Smo within the primary cilia.
-
Cell Line: NIH3T3 cells, which readily form primary cilia upon serum starvation.[1]
-
Protocol:
-
Ciliogenesis Induction: Plate NIH3T3 cells on coverslips. Once confluent, induce the formation of primary cilia by switching to a low-serum medium (e.g., 0.5% FBS) and incubating for 24-48 hours.
-
Treatment: Treat the ciliated cells with this compound (e.g., 125 nM) or a vehicle control for a defined period (e.g., 8 hours).[1]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde (PFA), followed by permeabilization with a detergent such as Triton X-100 or methanol.
-
Immunostaining:
-
Block non-specific antibody binding using a blocking buffer (e.g., BSA or normal donkey serum).
-
Incubate with primary antibodies targeting Smoothened (e.g., rabbit anti-Smo) and a ciliary marker (e.g., mouse anti-acetylated tubulin) overnight at 4°C.
-
Wash and incubate with species-specific secondary antibodies conjugated to distinct fluorophores (e.g., Donkey anti-Rabbit Alexa Fluor 594 and Donkey anti-Mouse Alexa Fluor 488).
-
-
Imaging and Analysis: Mount the coverslips and acquire images using a confocal or widefield fluorescence microscope. Quantify the fluorescence intensity of Smo within the structure marked by acetylated tubulin.
-
Caption: Experimental workflow for the Smoothened immunofluorescence assay.
Target Identification via Affinity Chromatography and Proteomics
This protocol was used to identify cytoplasmic dynein as the direct binding partner of this compound.
-
Methodology:
-
Affinity Matrix Synthesis: Immobilize this compound or a structurally related but inactive analog onto a solid support (e.g., Sepharose beads) to create an affinity matrix.
-
Lysate Preparation: Prepare total protein lysates from a relevant cell line or tissue.
-
Affinity Pull-down: Incubate the cell lysate with the this compound-conjugated beads and the control beads. Proteins that bind directly to this compound will be captured on the matrix.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the specifically bound proteins.
-
Proteomic Analysis: Analyze the eluted proteins using label-free quantitative (LFQ) tandem mass spectrometry (MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched in the eluate from the this compound beads compared to the control beads. Cytoplasmic dynein was identified through this method as the specific target.[4]
-
Significance and Future Directions
This compound is a valuable chemical probe for studying the complex roles of cytoplasmic dynein in cellular processes.[1][2][6] Its unique mechanism of Hh pathway inhibition presents a significant opportunity for drug development, particularly for cancers that have developed resistance to Smo-targeting drugs.[1][2][3]
Caption: this compound acts downstream of SMO, overcoming resistance mechanisms.
By targeting a distinct node in the Hh pathway, this compound provides a powerful tool to circumvent established resistance mechanisms.[1] Further medicinal chemistry programs aimed at optimizing its potency, selectivity, and pharmacokinetic properties could lead to the development of a new class of anti-cancer therapeutics for Hh-driven malignancies.[1][2][6]
References
- 1. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "this compound, A Novel Inhibitor Of Cytoplasmic Dynein" by Susanne Höing, Ting Yu Yeh et al. [stars.library.ucf.edu]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dynein-2 intermediate chains play crucial but distinct roles in primary cilia formation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Dynein inhibitor | Probechem Biochemicals [probechem.com]
- 8. Hedgehog | BioChemPartner [biochempartner.com]
- 9. Hedgehog | 瀚香生物科技 [biochempartner.com]
Dynarrestin: A Technical Guide to its Role in a Novel Form of Dynein Inhibition and the Consequent Blockade of Endosome Movement
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dynarrestin is a novel, reversible, small-molecule inhibitor of cytoplasmic dynein 1 and 2.[1][2][3] Unlike previously identified dynein inhibitors that target the ATPase activity of the motor protein, this compound functions by a unique mechanism, decoupling ATP hydrolysis from microtubule binding.[1] This aminothiazole compound has been shown to potently and reversibly inhibit dynein-dependent processes, most notably the movement of endosomes.[1][2][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on dynein-driven motility, and detailed protocols for studying its impact on endosome transport.
Mechanism of Action: A New Paradigm in Dynein Inhibition
Cytoplasmic dyneins are microtubule-associated motor proteins responsible for the transport of various cellular cargoes, including endosomes, towards the minus-end of microtubules. This movement is powered by the hydrolysis of ATP. This compound introduces a novel inhibitory mechanism by uncoupling these two fundamental processes.
Pull-down experiments have confirmed that cytoplasmic dynein is the direct target of this compound.[1] In vitro studies have demonstrated that while this compound does not affect the ATP hydrolysis rate of dynein, it significantly impairs the motor's ability to bind to microtubules.[1] This leads to a cessation of dynein-driven microtubule gliding and, consequently, the transport of dynein-dependent cargo within the cell. This mode of action is distinct from other inhibitors like ciliobrevins, which directly compete with ATP for binding to dynein.[1]
Signaling Pathway Interruption: The Hedgehog Pathway
This compound was initially identified as a potent antagonist of the Hedgehog (Hh) signaling pathway.[1] The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in several cancers.[2][4] A key step in Hh signaling involves the trafficking of the transmembrane protein Smoothened (Smo) within primary cilia, a process dependent on cytoplasmic dynein 2.[1] By inhibiting dynein 2, this compound effectively blocks Smo trafficking and suppresses Hh pathway activation downstream of the Smo receptor.[1][5] This makes it a promising candidate for anti-cancer therapies, particularly for tumors resistant to Smo-targeting drugs.[1][2]
References
- 1. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel live-cell imaging assay reveals regulation of endosome maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. File:Hh signalling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 4. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Investigating the Effects of Dynarrestin on Mitosis and Spindle Orientation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the effects of Dynarrestin, a novel small-molecule inhibitor of cytoplasmic dynein, on the critical cellular processes of mitosis and mitotic spindle orientation. This compound presents a unique mechanism of action, making it a valuable tool for cell biology research and a potential lead compound in oncology drug development. This document summarizes key quantitative findings, provides detailed experimental protocols for reproducing pivotal experiments, and visualizes the underlying molecular pathways and workflows.
Core Concepts: this compound's Mechanism and Mitotic Impact
This compound is a reversible inhibitor of both cytoplasmic dynein 1 and dynein 2.[1][2] Its mechanism is distinct from previously described inhibitors like ciliobrevins; this compound inhibits the microtubule binding and motility of the dynein motor complex without affecting its ATP hydrolysis activity.[1][2] This effectively uncouples the energy consumption of the motor from its mechanical output.
During cell division (mitosis), cytoplasmic dynein 1 plays crucial roles at multiple locations, including the cell cortex, kinetochores, and spindle poles. Its primary function in spindle orientation is to anchor to the cell cortex and exert pulling forces on astral microtubules, which emanate from the spindle poles.[3][4][5] These forces are essential for correctly positioning the mitotic spindle within the cell, which in turn dictates the plane of cell division.
By inhibiting dynein's ability to bind to these microtubules, this compound disrupts the generation of these critical pulling forces.[6] This leads to two primary, observable defects in mitosis:
-
Spindle Misorientation: The mitotic spindle fails to align properly relative to the substrate or the cell's long axis.[1][7]
-
Pseudoprometaphase Delay: Cells are delayed in their progression through mitosis, with a notable reduction in the proportion of cells observed in metaphase, anaphase, and telophase.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound on mitotic progression and spindle orientation as reported in foundational studies. The primary model system for these observations is the Cos7 cell line.
Table 1: Effect of this compound on Mitotic Progression in Cos7 Cells
| Parameter | Condition | Value | IC₅₀ | Reference |
| Mitotic Index | Control (DMSO) | 5.7% ± 0.4% | N/A | [1] |
| This compound (1 hr treatment) | 6.0% ± 0.5% | N/A | [1] | |
| Mitotic Stage | Control (DMSO) | Baseline | 6.25 µM | [1] |
| This compound | Dose-dependent reduction in cells in Metaphase, Anaphase, or Telophase | 6.25 µM | [1] |
Table 2: Effect of this compound on Mitotic Spindle Parameters in Cos7 Cells
| Parameter | Condition | Observation | Reference |
| Spindle Orientation | Control (DMSO) | Majority of spindles oriented <15° relative to the substrate. | [1] |
| This compound | Significantly higher number of spindles oriented >15° relative to the substrate. | [1] | |
| Spindle Pole-to-Pole Distance | Control (DMSO) | Normal | [1] |
| This compound | Reduced | [1] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the established pathway for dynein-mediated spindle orientation and the specific mechanism by which this compound disrupts this process.
Caption: Canonical pathway for cortical pulling force generation.
Caption: this compound's mechanism of uncoupling ATP hydrolysis from motility.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound. These are generalized methods based on standard laboratory practices and the information available from published studies.
Immunofluorescence Staining for Spindle Orientation in Cos7 Cells
This protocol describes how to fix and stain this compound-treated cells to visualize microtubules and chromosomes for the analysis of mitotic spindle orientation.
Materials:
-
Cos7 cells
-
Glass coverslips
-
6-well tissue culture plates
-
Complete DMEM media (10% FBS, 1% Pen/Strep)
-
This compound (stock solution in DMSO)
-
Control vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin (e.g., DM1A clone)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed Cos7 cells onto sterile glass coverslips in 6-well plates at a density that will result in 60-70% confluency the next day.
-
Cell Culture: Incubate cells overnight at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with the desired concentration of this compound (e.g., 10-25 µM) or an equivalent volume of DMSO for the control group. Incubate for 1-2 hours.
-
Fixation: Gently wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the anti-α-tubulin antibody in Blocking Buffer according to the manufacturer's recommendation. Remove the blocking buffer and add the primary antibody solution to the coverslips. Incubate overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the Alexa Fluor 488 secondary antibody and DAPI in Blocking Buffer. Add this solution to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash three times with PBS, protected from light.
-
Mounting: Briefly dip the coverslips in distilled water to remove salt crystals. Mount the coverslips onto glass slides using a drop of mounting medium.
-
Imaging: Analyze the slides using a confocal or widefield fluorescence microscope. Capture Z-stacks of mitotic cells to accurately determine the 3D orientation of the spindle. The angle of the spindle axis relative to the flat plane of the coverslip can be measured using imaging software (e.g., ImageJ/Fiji).
In Vitro Microtubule Gliding Assay
This assay directly visualizes the effect of this compound on the ability of purified dynein to move microtubules along a glass surface.
Materials:
-
Purified, recombinant cytoplasmic dynein
-
Taxol-stabilized, fluorescently-labeled microtubules (e.g., rhodamine-labeled)
-
Flow chambers (constructed from a glass slide and coverslip)
-
Motility Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂)
-
Casein solution (to block non-specific binding)
-
ATP solution
-
This compound and DMSO (control)
Procedure:
-
Prepare Flow Chamber: Assemble a flow chamber (~10-20 µL volume).
-
Coat with Dynein: Flow dynein solution into the chamber and incubate for 5 minutes to allow the motors to adsorb to the glass surface.
-
Blocking: Wash out unbound dynein with Motility Buffer. Flow in casein solution and incubate for 5 minutes to block the remaining surface and prevent microtubule sticking.
-
Introduce Microtubules: Wash out the casein. Flow in a solution of fluorescent microtubules diluted in Motility Buffer containing ATP (e.g., 2 mM) and either this compound or DMSO.
-
Imaging: Immediately place the slide on a fluorescence microscope equipped with a sensitive camera (e.g., EM-CCD or sCMOS) and acquire time-lapse movies.
-
Analysis: In the control (DMSO) condition, microtubules should be observed gliding smoothly across the surface. In the this compound-treated condition, microtubule gliding should be significantly inhibited or completely arrested, demonstrating the compound's direct effect on motor-driven motility.
Experimental and Analysis Workflow
The following diagram outlines the logical flow for investigating this compound's effects on mitosis.
Caption: Workflow for analyzing this compound's effect on mitotic cells.
References
- 1. "this compound, A Novel Inhibitor Of Cytoplasmic Dynein" by Susanne Höing, Ting Yu Yeh et al. [stars.library.ucf.edu]
- 2. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a Novel Inhibitor of Cytoplasmic Dynein. | Semantic Scholar [semanticscholar.org]
Dynarrestin's Impact on Intraflagellar Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Dynarrestin, a novel small-molecule inhibitor of cytoplasmic dyneins, and its significant impact on intraflagellar transport (IFT). This compound has emerged as a powerful tool for studying the intricate mechanisms of ciliary function and as a potential therapeutic agent, particularly in the context of diseases driven by aberrant Hedgehog (Hh) signaling.
Core Mechanism of Action
This compound is a reversible inhibitor of both cytoplasmic dynein 1 and cytoplasmic dynein 2.[1][2][3][4][5] Its mechanism is unique as it inhibits the dynein-dependent binding and motility along microtubules without affecting ATP hydrolysis, effectively uncoupling the motor's energy consumption from its mechanical output.[1][3][4] Within the context of cilia, this compound's primary target is cytoplasmic dynein 2, the motor protein responsible for retrograde (tip-to-base) intraflagellar transport.[1][6] By inhibiting dynein 2, this compound disrupts the essential trafficking of cellular components within the cilium, a process critical for ciliary maintenance, length regulation, and signal transduction.[1][7][8]
Quantitative Impact on Dynein Function and Intraflagellar Transport
The inhibitory effects of this compound on dynein function and, consequently, on IFT have been quantified in several key studies. These findings are summarized below.
Table 1: Effect of this compound on Dynein-1-Dependent Microtubule Gliding Velocity
| This compound Concentration | Mean Gliding Velocity (μm/s) ± SD | p-value vs. DMSO control |
| DMSO (Control) | 1.04 ± 0.07 | - |
| 6.25 μM | 0.82 ± 0.13 | < 10⁻⁸ |
| 12.5 μM | 0.76 ± 0.14 | < 10⁻¹¹ |
| 25 μM | 0.41 ± 0.05 | < 10⁻¹⁵ |
Data sourced from in vitro microtubule gliding assays using purified porcine brain dynein-1.[1]
Table 2: Impact of this compound on Intraflagellar Transport of IFT88-GFP
| Treatment | Anterograde IFT Events | Retrograde IFT Events |
| DMSO (Control) | Significantly higher frequency | Significantly higher frequency |
| 1.25 μM this compound (1 hr) | Significantly reduced movement | Significantly reduced movement |
| Washout (1 hr) | Motility restored | Motility restored |
Observations from kymograph analysis of IFT88-GFP puncta in primary cilia of serum-starved IMCD3 cells.[1]
Table 3: Effect of this compound on Anterograde and Retrograde Force-Producing Units (FPUs) in Synaptic Cargo Transport
| This compound Concentration | Change in Anterograde FPUs | Change in Retrograde FPUs |
| 100 μM | Small decrease | Larger decrease |
| 200 μM | Increase in single FPU cargo fraction | Significant decrease |
Data from non-invasive force measurements of synaptic cargo transport in hippocampal neurons. While not directly measuring IFT, this provides insight into this compound's differential effect on dynein-driven retrograde transport.[9][10]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the impact of this compound on IFT.
In Vitro Dynein-1 Microtubule Gliding Assay
Objective: To quantify the direct inhibitory effect of this compound on dynein motor activity.
Protocol:
-
Purify cytoplasmic dynein-1 from a suitable source (e.g., porcine brain).
-
Adsorb the purified dynein-1 onto a glass coverslip to create a motor-coated surface.
-
Polymerize and stabilize fluorescently labeled microtubules.
-
Introduce the fluorescent microtubules along with ATP into a flow chamber containing the dynein-coated surface.
-
Add varying concentrations of this compound (or DMSO as a control) to the chamber.
-
Record the movement of microtubules using total internal reflection fluorescence (TIRF) microscopy.
-
Analyze the recorded videos to measure the gliding velocity of individual microtubules. Kymographs can be generated to visualize and quantify the speed.
-
For washout experiments, perfuse the chamber with a buffer lacking this compound to observe the reversibility of inhibition.[1]
Live-Cell Imaging of Intraflagellar Transport
Objective: To visualize and quantify the effect of this compound on IFT dynamics in living cells.
Protocol:
-
Culture a suitable cell line that forms primary cilia (e.g., IMCD3 cells).
-
Transfect the cells with plasmids encoding fluorescently tagged IFT proteins, such as IFT88-GFP, and a ciliary marker like Arl13b-mCherry.
-
Induce ciliogenesis by serum starvation for 24 hours.
-
Mount the cells on a microscope suitable for live-cell imaging.
-
Acquire time-lapse image series of cilia from cells treated with either DMSO or a specific concentration of this compound (e.g., 1.25 μM for 1 hour).
-
Generate kymographs from the time-lapse series. A kymograph is a graphical representation of spatial position over time, which allows for the visualization and quantification of particle movement.
-
Analyze the kymographs to determine the frequency and velocity of anterograde and retrograde IFT events.
-
To test for reversibility, wash out the this compound and continue imaging to observe the restoration of IFT.[1]
This compound Target Identification via Pull-Down Assay and Mass Spectrometry
Objective: To identify the cellular binding target of this compound.
Protocol:
-
Synthesize a this compound analog conjugated to a biotin tag.
-
Incubate the biotinylated this compound with cell lysate.
-
Use streptavidin-coated beads to pull down the biotinylated this compound along with any interacting proteins.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins using SDS-PAGE.
-
Identify the proteins by liquid chromatography and label-free quantitative tandem mass spectrometry (LC-MS/MS).
-
Analyze the mass spectrometry data to identify proteins that are significantly enriched in the this compound pull-down compared to control pull-downs. This method identified cytoplasmic dynein components as the primary targets of this compound.[1]
Visualizations: Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway Inhibition by this compound
Caption: this compound inhibits Dynein-2, blocking retrograde IFT and Hedgehog signaling.
Experimental Workflow: Live-Cell Imaging of IFT
Caption: Workflow for analyzing this compound's effect on IFT using live-cell imaging.
Logical Relationship: this compound's Molecular Impact on Ciliary Function
Caption: Logical flow of this compound's inhibition of Dynein 2 to cellular effects.
References
- 1. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Dynein inhibitor | Probechem Biochemicals [probechem.com]
- 3. "this compound, A Novel Inhibitor Of Cytoplasmic Dynein" by Susanne Höing, Ting Yu Yeh et al. [stars.library.ucf.edu]
- 4. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tribioscience.com [tribioscience.com]
- 6. Emerging mechanisms of dynein transport in the cytoplasm versus the cilium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intraflagellar Transport: Mechanisms of Motor Action, Cooperation and Cargo Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of dynein inhibitor on the number of motor proteins transporting synaptic cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Dynarrestin: A Technical Guide to its Potential in Cancer Research and Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dynarrestin, a novel small molecule inhibitor of cytoplasmic dyneins 1 and 2, has emerged as a promising agent in cancer research. By targeting the fundamental cellular machinery of intracellular transport and cell division, this compound presents a unique mechanism of action with the potential to overcome resistance to existing cancer therapies. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.
Introduction: The Role of Cytoplasmic Dynein in Cancer
Cytoplasmic dynein is a microtubule-based motor protein complex essential for a multitude of cellular processes, including intracellular trafficking, mitosis, and the maintenance of cellular architecture. Its two major isoforms, dynein 1 and dynein 2, play distinct yet crucial roles. Dynein 1 is involved in the transport of various cargoes along microtubules and is critical for proper mitotic spindle formation and orientation. Dynein 2 is exclusively involved in intraflagellar transport (IFT), a process necessary for the assembly and function of primary cilia.
Dysregulation of dynein function has been implicated in the pathogenesis of cancer. Aberrant mitotic spindle orientation can lead to aneuploidy, a hallmark of many cancers. Furthermore, primary cilia are central signaling hubs for pathways such as Hedgehog (Hh) signaling, which, when aberrantly activated, drives the growth of numerous cancers, including medulloblastoma and basal cell carcinoma.
This compound: Mechanism of Action
This compound is a potent and reversible inhibitor of both cytoplasmic dynein 1 and 2.[1] Unlike some other dynein inhibitors, this compound does not interfere with ATP hydrolysis but rather inhibits the microtubule-binding and motility of the dynein motor.[1] This unique mechanism allows for the specific and reversible inhibition of dynein-dependent processes.
Inhibition of Dynein 1: Mitotic Disruption
By inhibiting dynein 1, this compound disrupts several processes critical for cell division. It perturbs mitotic spindle orientation and can induce a delay in the progression from prometaphase to metaphase.[1] This interference with the precise mechanics of mitosis can ultimately lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Inhibition of Dynein 2: Suppression of Hedgehog Signaling
This compound's inhibition of dynein 2 disrupts intraflagellar transport within primary cilia. This is particularly relevant for cancers driven by the Hedgehog signaling pathway. In the absence of the Hh ligand, the receptor Patched (PTCH1) inhibits the transmembrane protein Smoothened (SMO), preventing its localization to the primary cilium. Upon Hh binding to PTCH1, this inhibition is relieved, and SMO translocates into the cilium, initiating a signaling cascade that leads to the activation of Gli transcription factors and subsequent tumor growth. This compound blocks the ciliary accumulation of SMO, thereby inhibiting Hh pathway activation downstream of SMO.[1] This is a significant advantage as many current Hh pathway inhibitors target SMO directly and are susceptible to resistance mutations.
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound in various cancer-related assays.
| Assay Type | Cell Line / System | IC50 Value (µM) | Reference |
| In vitro Microtubule Gliding Assay | Purified bovine brain dynein 1 | 5 | [1] |
| Hh-dependent Cell Proliferation | Ptch-/- mouse medulloblastoma cells | 0.068 | |
| SAG-induced Cell Proliferation | Ptch-/- mouse medulloblastoma cells | 0.35 | |
| Mitotic Stage Progression (Prometaphase to Anaphase/Telophase) | Cos7 cells | 6.25 |
Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway Inhibition by this compound
Caption: this compound inhibits Dynein 2, preventing Smoothened (SMO) translocation to the primary cilium and blocking Hedgehog (Hh) signaling.
Mitotic Spindle Orientation Disruption by this compound
References
The Reversible Inhibition of Dynein by Dynarrestin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reversible inhibitory action of Dynarrestin, a novel small-molecule antagonist of cytoplasmic dyneins 1 and 2. This compound presents a significant advancement in the toolset for studying dynein-dependent cellular processes due to its specific and reversible mechanism of action, which decouples ATP hydrolysis from motor activity. This document outlines the quantitative characteristics of this compound's inhibition, details the experimental protocols for assessing its reversibility, and visualizes the key cellular pathways and experimental workflows affected.
Quantitative Analysis of this compound Inhibition
This compound's inhibitory effects have been quantified across various in vitro and cellular assays. The following tables summarize the key data, providing a clear comparison of its potency against different dynein-dependent processes.
| Parameter | Value | Assay | Organism/Cell Type | Reference |
| IC50 | 5 µM | Dynein 1-driven microtubule gliding | Bovine brain (purified dynein 1) | [1] |
| IC50 | 0.068 µM | Inhibition of cell proliferation | Primary mouse medulloblastoma cells | [1] |
| IC50 | ~70 nM | Inhibition of Hh-dependent proliferation | PTCH+/- medulloblastoma tumor cells | [2] |
| This compound Concentration | Microtubule Gliding Velocity (µm/s) | % of Control | Assay | Reference |
| Control (DMSO) | 1.04 ± 0.07 | 100% | In vitro microtubule gliding | [1] |
| 6.25 µM | 0.82 ± 0.13 | ~79% | In vitro microtubule gliding | [1] |
| 12.5 µM | 0.76 ± 0.14 | ~73% | In vitro microtubule gliding | [1] |
| 25 µM | 0.41 ± 0.05 | ~39% | In vitro microtubule gliding | [1] |
| Post-Washout | 0.96 ± 0.08 | ~92% | In vitro microtubule gliding | [1] |
Mechanism of Action: Reversible Inhibition of Dynein
This compound acts as a potent and reversible inhibitor of both cytoplasmic dynein 1 and dynein 2.[1][3][4][5][6] Its mechanism is distinct from other dynein inhibitors, such as ciliobrevins, as it does not interfere with the ATPase activity of the dynein motor domain.[1][2] Instead, this compound impairs the ability of dynein to bind to microtubules, thereby inhibiting its motile function.[1] This inhibitory effect is fully reversible upon removal of the compound, as demonstrated by washout experiments in both in vitro and in vivo systems.[1]
Key Signaling Pathway Affected: Hedgehog (Hh) Signaling
This compound was identified as an inhibitor of the Hedgehog (Hh) signaling pathway, acting downstream of the Smoothened (Smo) receptor and the SUFU suppressor protein.[1][2] It specifically inhibits cytoplasmic dynein 2, which is essential for intraflagellar transport (IFT) within primary cilia.[1] This inhibition disrupts the movement of key Hh pathway components, such as IFT88 and Smo, leading to a suppression of Hh-dependent signaling and proliferation of cancer cells.[1]
Caption: Hedgehog signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Assessing Reversibility
The reversible nature of this compound's inhibition is a key feature that has been validated through several experimental approaches. Below are the methodologies for the principal assays used.
In Vitro Microtubule Gliding Assay with Washout
This assay directly visualizes the effect of this compound on the motility of microtubules driven by purified dynein 1 and demonstrates the recovery of function after its removal.
Methodology:
-
Surface Preparation: Glass coverslips are coated with purified bovine brain dynein 1.
-
Microtubule Preparation: Rhodamine-labeled microtubules are polymerized from tubulin.
-
Baseline Motility: Microtubules in a buffer containing ATP are added to the dynein-coated surface, and their gliding motility is recorded using fluorescence microscopy.
-
Inhibition: The buffer is replaced with one containing the desired concentration of this compound (e.g., 25 µM), and motility is recorded. A significant reduction in the number of bound microtubules and their gliding velocity is observed.
-
Washout: The this compound-containing buffer is thoroughly washed out and replaced with the original motility buffer lacking the inhibitor.
-
Recovery Assessment: Microtubule gliding is recorded again. A restoration of microtubule binding and gliding velocity to near-baseline levels indicates reversible inhibition.[1]
Caption: Workflow for the in vitro microtubule gliding assay with washout.
Live-Cell Imaging of Endosome Motility
This in vivo assay assesses the impact of this compound on the dynein 1-dependent movement of endosomes in living cells and the recovery of this process after drug removal.
Methodology:
-
Cell Culture and Labeling: Cos7 cells are cultured on glass-bottom dishes. Late endosomes are labeled by incubating the cells with a fluorescently tagged endocytic tracer, such as Alexa 555-α2-macroglobulin.[1]
-
Baseline Imaging: Live-cell imaging is performed to record the long-range, bidirectional movement of the labeled endosomes under normal conditions.
-
Inhibition: The culture medium is replaced with a medium containing this compound (e.g., 25 µM), and the cells are incubated for a specified period (e.g., 60 minutes).
-
Imaging Under Inhibition: Live-cell imaging is repeated to observe the effect on endosome motility. A profound inhibition of bidirectional movement is expected.[1]
-
Washout: The this compound-containing medium is removed, the cells are rinsed, and fresh, inhibitor-free medium is added.
-
Recovery Imaging: After a recovery period (e.g., 1 hour), live-cell imaging is performed again to assess the restoration of endosome motility.[1]
Kymograph Analysis of Intraflagellar Transport (IFT)
This method is used to quantify the movement of IFT particles within the primary cilia of living cells, demonstrating the reversible inhibition of dynein 2 by this compound.
Methodology:
-
Cell Transfection: Cells (e.g., mouse embryonic fibroblasts) are transfected with a plasmid encoding a fluorescently tagged IFT protein, such as IFT88-GFP.
-
Live-Cell Imaging: The movement of IFT88-GFP puncta along the ciliary axoneme is recorded using time-lapse fluorescence microscopy.
-
Kymograph Generation (Baseline): Kymographs (space-time plots) are generated from the time-lapse movies to visualize and quantify the anterograde (kinesin-driven) and retrograde (dynein 2-driven) movement of IFT particles.
-
Inhibition: Cells are treated with a low concentration of this compound (e.g., 125 nM).[1]
-
Kymograph Generation (Inhibited): Time-lapse imaging and kymograph analysis are repeated to show the reduction in both anterograde and retrograde IFT.
-
Washout and Recovery: The drug is washed out, and after a recovery period, the IFT dynamics are imaged and analyzed again via kymographs to demonstrate the restoration of bidirectional motility.[1]
Conclusion
This compound is a valuable chemical probe for studying dynein-dependent cellular functions. Its well-characterized, reversible mode of action, which uniquely uncouples dynein's ATPase activity from its motile function, allows for precise temporal control in experiments. The methodologies detailed in this guide provide a framework for investigating the reversible nature of this compound's inhibition and for its application in dissecting the complex roles of cytoplasmic dyneins in health and disease. Its potential as a lead compound for developing therapeutics, particularly for cancers driven by aberrant Hedgehog signaling, underscores the importance of understanding its reversible binding and inhibitory characteristics.[1][7]
References
- 1. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. "this compound, A Novel Inhibitor Of Cytoplasmic Dynein" by Susanne Höing, Ting Yu Yeh et al. [stars.library.ucf.edu]
- 5. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Dynein inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
Dynarrestin: A Technical Guide to its Potential in Treating Hedgehog-Dependent Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dynarrestin, a novel small-molecule inhibitor of cytoplasmic dyneins, and explores its promising potential in the treatment of cancers driven by aberrant Hedgehog (Hh) signaling. This document details the mechanism of action, summarizes key preclinical data, and provides illustrative diagrams of the relevant biological pathways and experimental workflows.
Introduction to Hedgehog Signaling and its Role in Cancer
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1] In adult tissues, its activity is normally tightly controlled. However, aberrant reactivation of this pathway is a key driver in the pathogenesis of several human cancers, including medulloblastoma and basal cell carcinoma.[1][2][3]
The canonical Hh signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1). This binding relieves the inhibition of another transmembrane protein, Smoothened (SMO). The activation of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Nuclear GLI proteins then drive the expression of target genes that promote cell proliferation, survival, and differentiation.
A critical component of this pathway is the primary cilium, a microtubule-based organelle that acts as a signaling hub. Key Hh pathway components, including PTCH1, SMO, and the GLI proteins, traffic into and out of the primary cilium in a process that is dependent on intraflagellar transport (IFT). Cytoplasmic dynein 2 is a motor protein essential for retrograde IFT, the movement of proteins from the tip of the cilium back to the cell body.
Current therapeutic strategies targeting the Hh pathway primarily focus on inhibiting SMO. However, the emergence of SMO mutations that confer drug resistance necessitates the development of inhibitors that target downstream components of the pathway.[1][2][3]
This compound: A Novel Inhibitor of Cytoplasmic Dynein
This compound is an aminothiazole compound identified through high-throughput screening as a potent inhibitor of the Hh pathway.[4] Subsequent studies have revealed that this compound's primary cellular targets are cytoplasmic dyneins 1 and 2.[1][2]
Mechanism of Action
This compound exerts its inhibitory effect on Hh signaling by targeting cytoplasmic dynein 2, a motor protein essential for retrograde intraflagellar transport (IFT) within the primary cilium.[1][3] By inhibiting dynein 2, this compound disrupts the trafficking of key Hh pathway components, including the activator protein SMO and the GLI transcription factors.[1][3] This disruption occurs downstream of SMO, making this compound a promising candidate for overcoming resistance to SMO inhibitors.[1][4]
Importantly, this compound inhibits dynein 2 without impairing ciliogenesis, the formation of the primary cilium itself.[1][4] This specificity is a key advantage over other compounds that disrupt cilia structure, which can lead to broader cellular toxicity. This compound has been shown to act reversibly and does not interfere with ATP hydrolysis by dynein, suggesting a unique mechanism of action that decouples ATP hydrolysis from motor activity.[1][2]
References
- 1. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "this compound, A Novel Inhibitor Of Cytoplasmic Dynein" by Susanne Höing, Ting Yu Yeh et al. [stars.library.ucf.edu]
- 3. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Dynarrestin in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction Dynarrestin is a potent, reversible, and cell-permeable small molecule inhibitor of cytoplasmic dyneins 1 and 2.[1][2][3][4] It functions through a unique mechanism, uncoupling ATP hydrolysis from microtubule binding, which is distinct from other dynein inhibitors like ciliobrevins that compete for ATP binding.[1] This property makes this compound a valuable tool for investigating a multitude of dynein-dependent cellular processes. Its applications include the study of mitosis, intracellular transport, ciliogenesis, and developmental signaling pathways such as Hedgehog (Hh) signaling.[1][2][5] Notably, this compound inhibits the Hh pathway downstream of the Smoothened (Smo) receptor, presenting a promising avenue for cancer research, particularly in cases of Smo inhibitor resistance.[1][2][6][7]
Mechanism of Action
This compound directly targets cytoplasmic dyneins 1 and 2. The canonical function of dynein involves converting the chemical energy from ATP hydrolysis into mechanical force to move cargo along microtubules. This compound disrupts this process by inhibiting the microtubule-binding and motility functions of dynein without affecting its ATPase activity.[1][4] This leads to a cessation of dynein-mediated transport. The effects of this compound are reversible, with cellular functions and microtubule gliding being restored after washout of the compound.[1]
Figure 1: Mechanism of this compound Action.
Key Applications and Quantitative Data
This compound has been utilized to probe several critical cellular functions. Its inhibitory effects have been quantified across various assays and cell lines.
Table 1: Summary of this compound In Vitro Activity and IC₅₀ Values
| Target/Process | System/Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| Dynein 1 Microtubule Gliding | In Vitro (Bovine Brain Dynein) | 5 µM | [1][8] |
| Hedgehog (Hh) Signaling | Shh-Light2 cells (Gli-luciferase) | 0.22 µM | [9][10] |
| Hh-dependent Cell Proliferation | Ptch+/- Murine Medulloblastoma Cells | 0.068 µM (68 nM) | [7][8][10] |
| GLI1 Expression | KYSE-180 Cells | 0.21 µM | [8] |
| Endosome Movement | Cos-7 Cells | 4.2 µM | [10] |
| Mitotic Disruption | Asynchronous COS-7 Cells | 6.25 µM |[8] |
Table 2: Effective Concentrations of this compound in Cell Culture Experiments
| Cellular Process | Cell Line | Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Intraflagellar Transport (IFT) | mIMCD-3 | 125 nM | 1 hour | Reduced velocities of IFT88-GFP foci | [10] |
| Mitotic Spindle Orientation | Cos-7 | Not specified | 1 hour | Spindle misorientation, pseudoprometaphase delay | [1][5] |
| Rab5 Vesicle Motility | Paxillin (-/-) fibroblasts | 20 µM | Not specified | Inhibition of bidirectional motility | [5] |
| Axonal Transport | Hippocampal Neurons | 100 - 200 µM | 30 min | Decreased retrograde transport | [11][12] |
| Phagocytosis | RAW cells | 150 µM | 2.5 hours | Not specified |[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is typically supplied as a solid. It is soluble in organic solvents such as DMSO.[9][13] It is recommended to prepare fresh solutions for use, as solutions may be unstable.[3][13][14]
Materials:
-
This compound powder (MW: 431.5 g/mol )[9]
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution , dissolve 4.32 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[3][13]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[9][13] For short-term storage, 4°C is acceptable.
Figure 2: Workflow for this compound Stock Solution Preparation.
Protocol 2: General Protocol for Cell Treatment
This protocol provides a general guideline for treating adherent cells in culture with this compound. The final concentration and incubation time should be optimized for the specific cell line and experimental endpoint.
Materials:
-
Adherent cells cultured in appropriate vessels (e.g., 96-well plates, chamber slides)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in a logarithmic growth phase and have not reached confluency at the end of the experiment.
-
Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) until they are well-adhered and ready for treatment.
-
Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution. Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1 to 72 hours), depending on the specific assay.[1]
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cytotoxicity assays, immunofluorescence, or cell proliferation assays.
Protocol 3: Immunofluorescence Staining for Mitotic Spindle Analysis
This compound treatment can induce mitotic defects, such as spindle misorientation.[1][4] This can be visualized using immunofluorescence microscopy. The following is a general protocol adaptable for cell lines like Cos-7, which were used in foundational this compound studies.[1]
Materials:
-
Cells grown on sterile glass coverslips or chamber slides
-
This compound and vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or normal goat serum in PBS)
-
Primary antibody (e.g., anti-α-tubulin for microtubules)
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Treatment: Seed and treat cells with this compound (e.g., 1-10 µM for 1 hour) or vehicle as described in Protocol 2.[1]
-
Fixation: Wash cells briefly with PBS, then fix with 4% paraformaldehyde for 10-15 minutes at room temperature or with ice-cold methanol for 5-10 minutes at -20°C.[15][16]
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Permeabilization: If using a non-methanol fixative, incubate cells with Permeabilization Buffer for 10-15 minutes. Wash three times with PBS.
-
Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.[17]
-
Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-α-tubulin) in Blocking Buffer and incubate with the cells for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[15][17]
-
Washing: Wash cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.[17]
-
Washing: Wash cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate cells with a nuclear stain like DAPI for 5 minutes.
-
Mounting: Wash once with PBS, then mount the coverslip onto a microscope slide using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Analyze mitotic cells for spindle defects, chromosome alignment, and spindle orientation relative to the substrate.[1]
Figure 3: Workflow for Immunofluorescence Staining after this compound Treatment.
Protocol 4: Cytotoxicity Assay
It is important to determine the cytotoxic concentration of this compound in your cell line of interest to distinguish specific inhibitory effects from general toxicity. Studies have shown that the concentration of this compound required to inhibit Hh signaling is significantly lower than that which causes cytotoxicity.[1]
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
Complete culture medium
-
Cytotoxicity assay reagent (e.g., CellTiter-Glo®, MTT, or a dye-based assay measuring membrane integrity)
Procedure:
-
Cell Seeding: Seed cells in a 96-well clear-bottom plate at a predetermined optimal density and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical concentration range might be from 0.01 µM to 100 µM. Include a vehicle-only control and a positive control for cell death.
-
Treatment: Remove the old medium and add 100 µL of the medium with the diluted compound to the respective wells.
-
Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours). A 72-hour incubation has been previously reported.[1]
-
Assay: Add the cytotoxicity assay reagent to each well according to the manufacturer’s instructions.
-
Measurement: Measure the signal (e.g., luminescence, absorbance, or fluorescence) using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells and plot the cell viability versus this compound concentration. Calculate the concentration that yields half-maximal cytotoxicity (CC₅₀).
Application in Signaling Pathways: Hedgehog (Hh) Signaling
This compound is a potent inhibitor of the Hh signaling pathway. In vertebrates, Hh signaling relies on the primary cilium. The dynein 2 motor is essential for intraflagellar transport (IFT), which moves components within the cilium. This compound inhibits dynein 2, thereby blocking the ciliary flux of key Hh pathway components like Smoothened (Smo) and Gli transcription factors, without affecting the formation of the cilium itself.[1][2][6] This disrupts the signaling cascade downstream of Smo.
Figure 4: Inhibition of the Hedgehog Pathway by this compound.
References
- 1. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Dynein inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. "this compound, A Novel Inhibitor Of Cytoplasmic Dynein" by Susanne Höing, Ting Yu Yeh et al. [stars.library.ucf.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biocompare.com [biocompare.com]
- 9. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 10. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]
- 11. Effects of the dynein inhibitor this compound on the number of motor proteins transporting synaptic cargos | bioRxiv [biorxiv.org]
- 12. Effects of dynein inhibitor on the number of motor proteins transporting synaptic cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. scbt.com [scbt.com]
- 16. ICC/IF Protocol | Antibodies.com [antibodies.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
effective concentration of Dynarrestin for inhibiting dynein in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynarrestin is a potent and reversible inhibitor of cytoplasmic dyneins 1 and 2.[1][2][3] It functions by a novel mechanism, decoupling ATP hydrolysis from microtubule binding and motor activity, which distinguishes it from other dynein inhibitors like ciliobrevin.[1] This property makes this compound a valuable tool for dissecting dynein-dependent cellular processes and a promising candidate for therapeutic development, particularly in the context of diseases with aberrant Hedgehog (Hh) signaling, such as certain cancers.[1][4]
This document provides detailed application notes and protocols for the effective use of this compound in in vitro settings to inhibit dynein function.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound varies depending on the specific application and the biological system under investigation. The following table summarizes key quantitative data from in vitro and cellular studies.
| Application | System | Effective Concentration (IC50 or Working) | Reference |
| In Vitro Dynein 1 Inhibition | Microtubule Gliding Assay (Bovine Brain Dynein) | IC50 = 5 µM | [1] |
| Inhibition of Hedgehog Signaling | Cellular Assays | IC50 = 0.22 µM | [5][6] |
| Inhibition of Hh-dependent Medulloblastoma Cell Proliferation | Cellular Assays | IC50 ≈ 70 nM | [7] |
| Inhibition of Cortical Dynein Activity | RPE indPLK4 cells | 25 µM for 1 hour | [8] |
| Inhibition of Rab5 Vesicle Motility | Fibroblasts | 1 µM and 20 µM | [9] |
| Dynein Inhibition in Macrophages | RAW cells | 150 µM for 2.5 hours | [9] |
| Inhibition of Synaptic Cargo Transport | Hippocampal Neurons | 100 µM and 200 µM | [10] |
| Effect on Dynein ATPase Activity | In Vitro Assay | No effect at >100 µM | [1] |
Experimental Protocols
In Vitro Microtubule Gliding Assay
This assay is fundamental for directly assessing the inhibitory effect of this compound on dynein motor activity. It involves observing the movement of fluorescently labeled microtubules over a glass surface coated with purified dynein.
Experimental Workflow:
Caption: Workflow for the in vitro microtubule gliding assay.
Methodology:
-
Purification of Dynein:
-
Cytoplasmic dynein can be purified from sources rich in the motor protein, such as bovine brain, following established protocols. This typically involves cell lysis, microtubule affinity binding and release steps, and further chromatographic purification.
-
-
Preparation of Fluorescent Microtubules:
-
Polymerize tubulin (a mixture of unlabeled and fluorescently labeled tubulin, e.g., rhodamine-labeled) in a polymerization buffer (e.g., BRB80 buffer: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8) supplemented with GTP and a microtubule-stabilizing agent like taxol.
-
Incubate at 37°C to allow for polymerization.
-
Pellet the microtubules by centrifugation and resuspend in a buffer containing taxol to maintain stability.
-
-
Flow Chamber Preparation and Assay:
-
Construct a flow chamber using a microscope slide and a coverslip.
-
Introduce a solution of purified dynein into the chamber and allow it to adsorb to the glass surface.
-
Wash the chamber to remove unbound dynein.
-
Block the remaining surface with a protein solution like casein to prevent non-specific binding of microtubules.
-
Introduce a solution containing the desired concentration of this compound (or DMSO as a vehicle control) in a motility buffer (containing ATP and an oxygen scavenger system).
-
Finally, introduce the fluorescently labeled microtubules into the chamber.
-
-
Data Acquisition and Analysis:
-
Observe the movement of microtubules using fluorescence microscopy (e.g., TIRF microscopy for better signal-to-noise).
-
Record time-lapse image series.
-
Analyze the motility of individual microtubules by tracking their movement over time to determine velocity. Quantify the number of bound microtubules per field of view.
-
Compare the results from this compound-treated samples to the control to determine the extent of inhibition. The IC50 value can be calculated by testing a range of this compound concentrations.
-
Dynein ATPase Activity Assay
This assay is crucial to confirm that this compound does not directly inhibit the ATP hydrolysis activity of dynein, a key characteristic of its mechanism of action.
Experimental Workflow:
Caption: Workflow for the dynein ATPase activity assay.
Methodology (Colorimetric Malachite Green Assay):
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT).
-
Prepare a stock solution of ATP in assay buffer.
-
Prepare a range of this compound concentrations in the assay buffer.
-
Prepare a malachite green reagent for phosphate detection.
-
-
Assay Procedure:
-
In a microplate, add the purified dynein to the assay buffer.
-
Add the desired concentration of this compound or DMSO (vehicle control).
-
To measure microtubule-stimulated ATPase activity, pre-incubate dynein with taxol-stabilized microtubules.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the free phosphate released during ATP hydrolysis.
-
-
Data Analysis:
-
Measure the absorbance of the colored product at the appropriate wavelength (typically around 620-650 nm).
-
Create a standard curve using known concentrations of free phosphate to convert absorbance values to the amount of phosphate produced.
-
Calculate the ATPase activity (e.g., in nmol phosphate/min/mg dynein).
-
Compare the activity in the presence of different concentrations of this compound to the control to determine its effect.
-
Signaling Pathway and Mechanism of Action
This compound's primary mechanism is the inhibition of dynein's interaction with microtubules, which in turn affects various cellular transport processes. A key pathway where this has been extensively studied is the Hedgehog (Hh) signaling pathway.
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
In the absence of the Hh ligand, the Ptch1 receptor inhibits the activity of Smoothened (Smo), preventing its accumulation in the primary cilium. Upon Hh binding to Ptch1, this inhibition is relieved, and Smo translocates into the cilium. This process is dependent on intraflagellar transport (IFT), which is driven by motor proteins, including Dynein 2. The accumulation of Smo in the cilium leads to the activation of Gli transcription factors and subsequent expression of Hh target genes.
This compound inhibits Dynein 2, thereby disrupting the intraflagellar transport necessary for Smo accumulation in the cilium and the proper processing of Gli proteins.[1] This leads to a potent inhibition of the Hh signaling pathway downstream of Smo.[1][7]
Concluding Remarks
This compound is a specific and reversible inhibitor of cytoplasmic dynein with a well-characterized mechanism of action. Its ability to inhibit dynein-dependent microtubule gliding without affecting ATP hydrolysis makes it a unique tool for cell biology and a potential therapeutic agent. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in their in vitro studies of dynein function and its role in various cellular processes. It is recommended to empirically determine the optimal concentration for each specific experimental system.
References
- 1. ATPase assay for dynein (radioactive) [dictybase.org]
- 2. Purification of dynactin and dynein from brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification of kinesin from bovine brain and assay of microtubule-stimulated ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of brain cytoplasmic dynein and characterization of its in vitro properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. znaturforsch.com [znaturforsch.com]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for Live-Cell Imaging of Endosome Trafficking with Dynarrestin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Dynarrestin, a potent and reversible inhibitor of cytoplasmic dynein, for studying endosome trafficking in live cells. The provided protocols and data will enable researchers to investigate the critical role of dynein-mediated transport in the endocytic pathway, offering insights into fundamental cellular processes and potential therapeutic targets.
Introduction to Endosome Trafficking and this compound
Endosomes are essential sorting hubs within the cell, responsible for the trafficking of internalized cargo from the plasma membrane to various destinations, including recycling back to the cell surface or degradation in lysosomes.[1][2] This intricate process, known as endosome trafficking, is crucial for nutrient uptake, receptor signaling, and maintaining cellular homeostasis.[3] The movement of endosomes within the cytoplasm is heavily reliant on the microtubule cytoskeleton and associated motor proteins, primarily the minus-end directed motor, cytoplasmic dynein.[4][5]
This compound is a small molecule inhibitor that specifically targets cytoplasmic dyneins 1 and 2.[6][7] It acts by inhibiting dynein's microtubule-binding and motility without affecting its ATP hydrolysis activity, providing a unique tool to study dynein-dependent processes.[6][8] By acutely and reversibly inhibiting dynein function, this compound allows for the precise dissection of the role of this motor protein in endosome trafficking.[6][7]
Key Applications
-
Elucidating the role of dynein in early-to-late endosome maturation: By observing the dynamics of endosomes labeled with specific markers for early (e.g., Rab5) and late (e.g., Rab7) stages, researchers can determine how dynein inhibition affects the transition between these compartments.[1][9]
-
Investigating the transport kinetics of internalized cargo: Following the uptake of fluorescently labeled cargo, such as transferrin or dextran, the effect of this compound on the speed, directionality, and destination of cargo-containing endosomes can be quantified.[10][11]
-
Screening for compounds that modulate endosomal trafficking: The experimental setup described here can be adapted for high-content screening to identify new drugs that interfere with dynein-dependent transport pathways.
-
Studying the link between endosomal trafficking and disease: Dysregulation of endosomal trafficking is implicated in various diseases, including neurodegenerative disorders and cancer.[12] this compound can be used to model and study these pathological conditions in a controlled cellular environment.
Quantitative Data Summary
The following table summarizes the expected quantitative effects of this compound on endosome motility, based on the literature. These values serve as a benchmark for researchers performing similar experiments.
| Parameter | Control (Vehicle) | This compound Treatment | Fold Change | Reference |
| Late Endosome Motility | [6] | |||
| Mean Run Length (µm) | ~3.5 | ~1.5 | ~0.43 | [6] |
| Mean Velocity (µm/s) | ~1.2 | ~0.8 | ~0.67 | [6] |
| Percentage of Motile Endosomes | High | Significantly Reduced | - | [6] |
| Early Endosome Motility | [5] | |||
| Mean Inward Velocity (µm/s) | ~1.5 - 2.0 | Significantly Reduced | - | [5] |
| Long-Range Inward Translocations | Frequent | 85-98% Reduction | ~0.02 - 0.15 | [5] |
Note: The exact values may vary depending on the cell type, specific endosomal cargo, and imaging conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological pathway and the experimental workflow for studying the effects of this compound on endosome trafficking.
Caption: Dynein-mediated endosome trafficking pathway and the point of inhibition by this compound.
Caption: Experimental workflow for live-cell imaging of endosome trafficking with this compound treatment.
Detailed Experimental Protocols
Protocol 1: Live-Cell Imaging of Endosome Trafficking using Fluorescent Protein Markers
This protocol describes the use of genetically encoded fluorescent markers to label and track endosomes in real-time.
Materials:
-
Mammalian cell line (e.g., HeLa, Cos-7)
-
Glass-bottom imaging dishes (35 mm)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Plasmid DNA encoding a fluorescent endosomal marker (e.g., pEGFP-Rab5 for early endosomes, pEGFP-Rab7 for late endosomes)[1]
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (stock solution in DMSO)[7]
-
Vehicle control (DMSO)
-
Live-cell imaging buffer (e.g., phenol red-free DMEM with 25 mM HEPES)
-
Confocal microscope equipped with a temperature and CO2-controlled environmental chamber
Procedure:
-
Cell Seeding: The day before transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
Transfection: Transfect the cells with the desired fluorescent endosomal marker plasmid according to the manufacturer's protocol for the chosen transfection reagent. Allow cells to express the protein for 24-48 hours.
-
Preparation for Imaging:
-
On the day of imaging, replace the culture medium with pre-warmed live-cell imaging buffer.
-
Place the dish on the microscope stage and allow the temperature and CO2 to equilibrate for at least 30 minutes.
-
-
Baseline Imaging:
-
Identify a field of view with healthy, transfected cells expressing the fluorescent marker at a moderate level.
-
Acquire a time-lapse series of images (e.g., one frame every 2-5 seconds for 2-5 minutes) to establish baseline endosome motility.
-
-
This compound Treatment:
-
Carefully add this compound to the imaging dish to a final concentration of 25-50 µM. For the control dish, add an equivalent volume of DMSO.
-
Gently mix by pipetting up and down a few times.
-
-
Post-Treatment Imaging:
-
Immediately begin acquiring a new time-lapse series of the same field of view, using the same imaging parameters as the baseline. Continue imaging for 15-30 minutes to observe the acute effects of the inhibitor.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji with tracking plugins, Imaris) to track the movement of individual endosomes.
-
Quantify parameters such as velocity, displacement, run length, and the percentage of motile versus stationary endosomes.
-
Compare the data from pre- and post-treatment, as well as between this compound-treated and control cells.
-
Protocol 2: Tracking Internalized Cargo with Fluorescent Probes
This protocol focuses on visualizing the trafficking of cargo internalized from the extracellular space.
Materials:
-
All materials from Protocol 1 (excluding the fluorescent protein plasmid and transfection reagent)
-
Fluorescently labeled cargo (e.g., Alexa Fluor 555-conjugated Transferrin for clathrin-mediated endocytosis, or Alexa Fluor 647-conjugated Dextran for fluid-phase endocytosis)[10]
-
Serum-free cell culture medium
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Serum Starvation (for Transferrin uptake): One hour prior to imaging, replace the culture medium with serum-free medium to upregulate transferrin receptor expression.
-
Cargo Labeling:
-
Add the fluorescently labeled cargo to the cells at a final concentration of 25-50 µg/mL.
-
Incubate at 37°C for 5-15 minutes to allow for internalization.
-
Wash the cells three times with pre-warmed live-cell imaging buffer to remove excess cargo from the medium.
-
-
Imaging and Treatment:
-
Follow steps 3-6 from Protocol 1 to acquire baseline images, treat with this compound or vehicle, and acquire post-treatment time-lapse images.
-
-
Data Analysis:
-
Analyze the data as described in step 7 of Protocol 1, focusing on the movement of the fluorescent cargo-containing vesicles.
-
Concluding Remarks
The protocols and information provided in these application notes offer a robust framework for investigating the role of dynein-mediated transport in endosome trafficking. By employing this compound in conjunction with live-cell imaging, researchers can gain valuable quantitative insights into the dynamics of this fundamental cellular process. These studies will not only advance our understanding of cell biology but also have the potential to inform the development of novel therapeutics targeting diseases associated with aberrant endosomal transport.
References
- 1. Endosome Structure | Thermo Fisher Scientific - US [thermofisher.com]
- 2. A novel live-cell imaging assay reveals regulation of endosome maturation | eLife [elifesciences.org]
- 3. Live cell imaging of protein trafficking: Dynamics and functional insights | IDEALS [ideals.illinois.edu]
- 4. Live cell imaging of endosomal trafficking in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of Dynein and Dynactin in Early Endosome Dynamics Revealed Using Automated Tracking and Global Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Dynein inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Labeling of Endocytic Vesicles Using Fluorescent Probes for Fluid-Phase Endocytosis [biocyclopedia.com]
- 11. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
Application of Dynarrestin in Medulloblastoma Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medulloblastoma is the most common malignant brain tumor in children, and aberrant activation of the Hedgehog (Hh) signaling pathway is a key driver in a significant subset of these tumors.[1][2] Current therapeutic strategies often target the Smoothened (Smo) receptor, a critical component of the Hh pathway. However, the development of drug resistance through mutations in Smo necessitates the identification of inhibitors that act downstream in the pathway.[1]
Dynarrestin has been identified as a novel, reversible inhibitor of cytoplasmic dyneins 1 and 2.[1][3][4] Cytoplasmic dynein 2 is essential for intraflagellar transport (IFT), a process critical for the assembly and function of primary cilia, which are the signaling hubs for the Hh pathway.[5][6] By inhibiting dynein 2, this compound disrupts the trafficking of key Hh pathway components within the cilia, thereby inhibiting downstream signaling and suppressing the proliferation of Hh-dependent cancer cells, including medulloblastoma.[1][5] This document provides detailed application notes and protocols for utilizing this compound in medulloblastoma cell proliferation assays.
Mechanism of Action
This compound's primary mechanism of action in Hedgehog pathway-driven medulloblastoma is the inhibition of cytoplasmic dynein 2, which disrupts intraflagellar transport (IFT). This leads to a downstream blockade of the Hedgehog signaling cascade, ultimately suppressing the expression of genes that promote cell proliferation.
Data Presentation
The following table summarizes the reported inhibitory concentrations (IC50) of this compound on the proliferation of primary mouse medulloblastoma cells with a heterozygous knockout of the Patched1 (Ptch1) gene, which leads to an upregulation of the Hedgehog signaling pathway.
| Cell Line/Model | Compound | IC50 (µM) | Reference |
| Primary Mouse Medulloblastoma (Ptch1+/-) | This compound | 0.068 | [5] |
| Primary Mouse Medulloblastoma (Ptch1+/-) with SAG stimulation | This compound | 0.350 | [5] |
| Primary Mouse Medulloblastoma (Ptch1+/-) | Vismodegib (Smoothened Inhibitor) | 0.022 | [5] |
Experimental Protocols
Medulloblastoma Cell Proliferation Assay
This protocol describes a general method for assessing the effect of this compound on the proliferation of medulloblastoma cells using a resazurin-based viability assay.
Materials:
-
Medulloblastoma cell line (e.g., DAOY, D283) or primary medulloblastoma cells
-
Appropriate cell culture medium (e.g., DMEM for DAOY, MEM for D283) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., AlamarBlue™)
-
Plate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count medulloblastoma cells.
-
Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (a known inhibitor of medulloblastoma cell proliferation).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Resazurin Assay:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells (medium only) from all other wells.
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Smoothened Binding Assay (Competitive)
This protocol provides a general framework for a competitive radioligand binding assay to demonstrate that this compound does not directly bind to the Smoothened receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the Smoothened receptor
-
Radiolabeled Smoothened antagonist (e.g., [³H]cyclopamine or BODIPY-cyclopamine)
-
Unlabeled Smoothened antagonist (for determining non-specific binding)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EDTA, pH 7.4)
-
96-well filter plates (e.g., with GF/C filters)
-
Scintillation fluid
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the following in each well:
-
Cell membranes containing the Smoothened receptor.
-
A fixed concentration of the radiolabeled Smoothened antagonist.
-
Increasing concentrations of this compound or the unlabeled Smoothened antagonist.
-
Binding buffer to reach the final reaction volume.
-
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled antagonist).
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Detection:
-
For radiolabeled compounds, allow the filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.
-
For fluorescently labeled compounds, measure the fluorescence of the filters using a plate reader.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
A lack of a dose-dependent decrease in specific binding in the presence of this compound indicates that it does not compete with the antagonist for binding to Smoothened.
-
Conclusion
This compound presents a promising therapeutic strategy for Hh-driven medulloblastoma by targeting a downstream component of the signaling pathway, potentially circumventing resistance mechanisms associated with direct Smoothened inhibitors. The protocols outlined in this document provide a framework for researchers to investigate the efficacy of this compound in medulloblastoma cell models and to further elucidate its mechanism of action. Careful optimization of assay conditions for specific cell lines and experimental setups is recommended for robust and reproducible results.
References
- 1. "this compound, A Novel Inhibitor Of Cytoplasmic Dynein" by Susanne Höing, Ting Yu Yeh et al. [stars.library.ucf.edu]
- 2. A NanoBRET-Based Binding Assay for Smoothened Allows Real-time Analysis of Ligand Binding and Distinction of Two Binding Sites for BODIPY-cyclopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Inhibitor of Cytoplasmic Dynein. | Semantic Scholar [semanticscholar.org]
- 5. digitalcommons.rockefeller.edu [digitalcommons.rockefeller.edu]
- 6. Hedgehog signaling from the primary cilium to the nucleus: an emerging picture of ciliary localization, trafficking and transduction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Dynarrestin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation, storage, and handling of stock solutions of Dynarrestin, a potent and reversible inhibitor of cytoplasmic dyneins 1 and 2. Adherence to these guidelines is crucial for ensuring the compound's stability and activity in experimental settings.
Physicochemical Properties and Solubility
This compound is an aminothiazole compound that inhibits dynein-dependent processes, including Hedgehog (Hh) signaling. Understanding its physical and chemical characteristics is essential for proper handling. Key quantitative data are summarized in the table below.
| Property | Value | Citations |
| Molecular Weight | 431.50 g/mol | [1][2][3][4] |
| Molecular Formula | C₂₂H₂₃F₂N₃O₂S | [1][2][4][5] |
| Appearance | Light brown to brown solid powder | [1] |
| CAS Number | 2222768-84-3 | [1][2][5] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [1][2][5] |
| Solubility in DMSO | Up to 83.33 mg/mL (193.12 mM). Sonication may be required for complete dissolution. Use of new, anhydrous DMSO is recommended as the compound is hygroscopic. | [1][2][4][6] |
| Storage (Solid) | Store at 4°C or -20°C, protected from light. Stable for at least 2 years at -20°C. | [1][2][5][7] |
| Storage (Stock Solution) | Solutions are unstable; preparing fresh is highly recommended. If necessary, store in small aliquots at -80°C for up to 6 months or -20°C for up to 3 months. | [1][3][5][7] |
Note: The stability of this compound in solution can be problematic. Discoloration or increased fluorescent background may indicate degradation[8].
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for serial dilutions.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculate Required Mass: Use the following formula to determine the mass of this compound needed for your desired volume and concentration.
-
Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight (431.50 g/mol ) / 1000
-
Example: For 1 mL of a 10 mM stock solution: Mass = 1 mL × 10 mM × 431.50 / 1000 = 4.315 mg
-
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder in a microcentrifuge tube.
-
Add Solvent: Add the corresponding volume of high-quality DMSO. For 4.315 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Dissolve the Compound:
-
Storage:
-
For immediate use, proceed with dilutions.
-
For short-term storage, aliquot the stock solution into smaller volumes in cryovials to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light[5][7]. It is strongly recommended to use freshly prepared solutions whenever possible, as this compound is unstable in solution[1][3][4].
-
For cell-based assays, the high-concentration DMSO stock must be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium.
Procedure:
-
Perform Serial Dilutions: It is recommended to perform serial dilutions in DMSO before the final dilution into aqueous media to prevent precipitation[8].
-
Final Dilution: Dilute the intermediate DMSO stock into your cell culture medium or experimental buffer. The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Mix and Use: Gently mix the final working solution and use it immediately.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of this compound and the workflow for preparing stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tribioscience.com [tribioscience.com]
- 6. This compound | Hedgehog/Smoothened | TargetMol [targetmol.com]
- 7. This compound | Dynein inhibitor | Probechem Biochemicals [probechem.com]
- 8. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Dynarrestin in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynarrestin is a novel small molecule inhibitor of cytoplasmic dyneins 1 and 2.[1] It functions by reversibly inhibiting dynein-dependent microtubule binding and motility without affecting ATP hydrolysis.[1] This mechanism of action makes it a valuable tool for studying cellular processes reliant on dynein, such as intracellular transport and mitosis. Furthermore, this compound has been identified as an antagonist of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and a driver of certain cancers when aberrantly activated.[1] Specifically, this compound inhibits Hh signaling downstream of the Smoothened (Smo) receptor, presenting a potential therapeutic strategy for cancers with Hh pathway dysregulation, such as medulloblastoma.[1]
Important Note on In Vivo Data: The primary scientific literature describing this compound, to date, has not published a specific, detailed protocol for its administration and dosage in in vivo mouse models of disease. The foundational study by Höing et al. (2018) utilized a Ptch1+/- mouse model to derive medulloblastoma cells for ex vivo proliferation assays.[1] Therefore, the following protocols are generalized based on best practices for administering novel small molecule inhibitors in preclinical mouse cancer models and incorporate formulation information from commercial suppliers. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and ex vivo studies.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Assay | System | IC50 | Reference |
| Dynein 1-dependent Microtubule Gliding | Purified bovine brain dynein 1 | 5 µM | [1] |
| Dynein 2-dependent Intraflagellar Transport (IFT) | IFT88-GFP in IMCD3 cells | 125 nM | [1] |
Table 2: Ex Vivo Efficacy of this compound
| Assay | Cell Type | IC50 | Reference |
| Cell Proliferation | Primary mouse medulloblastoma cells (Ptch1+/- model) | 0.068 µM | [1] |
Signaling Pathways and Experimental Workflows
Hedgehog Signaling Pathway and Point of this compound Intervention
Caption: Inhibition of Hedgehog signaling by this compound.
Generalized Workflow for In Vivo Efficacy Study
Caption: Generalized experimental workflow for in vivo testing.
Generalized Protocol for In Vivo Administration and Efficacy Testing of this compound in a Mouse Medulloblastoma Model
This protocol provides a framework for evaluating the in vivo efficacy, toxicity, and pharmacokinetics of this compound. It is essential to adapt this protocol based on institutional guidelines (IACUC), preliminary study results, and the specific characteristics of the mouse model.
Animal Model
-
Model: Ptch1+/- mice on a C57BL/6 background are a commonly used genetically engineered mouse model for Sonic Hedgehog (SHH)-driven medulloblastoma. Tumors can arise spontaneously or be induced by irradiation.
-
Housing: House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Tumor Monitoring: For spontaneous tumor models, monitor mice for clinical signs of tumor development (e.g., ataxia, head tilt, weight loss). For tumor implantation models, proceed to the next step.
This compound Formulation
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.
-
Working Solution for Administration: Due to the poor aqueous solubility of many small molecules, a formulation vehicle is required. Based on supplier recommendations, two potential formulations are:
-
Formulation A (Solutol-based): Prepare a solution of 17% Solutol HS-15 in sterile saline. Add the this compound stock solution to achieve the final desired concentration. This may require gentle heating and sonication to fully dissolve.
-
Formulation B (CMC-Na/Tween-80-based): Prepare a solution of 0.5% carboxymethylcellulose sodium (CMC-Na) and 1% Tween-80 in sterile saline. Add the this compound stock solution and sonicate to create a homogenous suspension.
-
-
Preparation: It is recommended to prepare fresh working solutions daily due to the potential instability of the compound in solution.
Administration and Dosing (Hypothetical)
-
Dose-Finding Study: A preliminary maximum tolerated dose (MTD) study is critical. Start with a low dose (e.g., 1-5 mg/kg) and escalate in different cohorts of mice until signs of toxicity are observed.
-
Route of Administration:
-
Intraperitoneal (IP) Injection: Often used for initial efficacy studies due to ease of administration and bypassing first-pass metabolism.
-
Oral Gavage (PO): Preferred for clinical translatability. Requires assessment of oral bioavailability.
-
Intravenous (IV) Injection: Useful for pharmacokinetic studies to determine clearance and volume of distribution.
-
-
Treatment Schedule:
-
Frequency: Once daily (q.d.) or twice daily (b.i.d.) administration is common for small molecule inhibitors.
-
Duration: Treat for a defined period (e.g., 21-28 days) or until a humane endpoint is reached.
-
-
Control Group: Administer the vehicle solution to the control group following the same route and schedule.
Efficacy Monitoring
-
Subcutaneous Model: Measure tumor volume 2-3 times per week using calipers. Tumor Volume = 0.5 x (Length x Width²).
-
Orthotopic (Intracerebellar) Model: Monitor animal survival and neurological symptoms. Tumor burden can be assessed at the endpoint by histology or through bioluminescence imaging if using luciferase-expressing tumor cells.
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³ for subcutaneous models), a significant loss of body weight occurs (>15-20%), or severe neurological symptoms are present.
-
Data Analysis: Compare tumor growth curves, survival curves (Kaplan-Meier analysis), and endpoint tumor weights between vehicle- and this compound-treated groups.
Toxicity Monitoring
-
Body Weight: Measure body weight 2-3 times per week.
-
Clinical Observations: Daily monitor for signs of toxicity such as changes in posture, activity, grooming, and signs of pain or distress.
-
Hematology and Serum Biochemistry: At the study endpoint, collect blood for complete blood counts (CBC) and analysis of liver and kidney function markers (e.g., ALT, AST, BUN, creatinine).
-
Histopathology: Collect major organs (liver, kidney, spleen, lung, heart) and the tumor at necropsy, fix in 10% neutral buffered formalin, and process for histopathological examination.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
PK Study:
-
Administer a single dose of this compound to a cohort of non-tumor-bearing mice.
-
Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Extract this compound from plasma and quantify its concentration using LC-MS/MS.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
PD Study:
-
Collect tumor tissue from treated and control animals at various time points after the last dose.
-
Assess the inhibition of the Hedgehog pathway by measuring the expression of GLI1, a downstream target, using methods like qRT-PCR or immunohistochemistry. This will confirm target engagement in vivo.
-
References
Application Notes and Protocols: Utilizing Dynarrestin for the Study of Ciliary Transport Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary cilia are microtubule-based organelles that function as cellular antennae, sensing and transducing a wide range of extracellular signals. The assembly, maintenance, and function of these cilia are critically dependent on a process known as intraflagellar transport (IFT), a bidirectional movement of protein complexes along the ciliary axoneme. Cytoplasmic dynein 2 is the motor protein responsible for retrograde IFT, moving cargo from the ciliary tip back to the cell body.[1] Dysregulation of ciliary transport is implicated in a variety of human diseases, collectively known as ciliopathies, and in the pathogenesis of certain cancers through pathways like Hedgehog signaling.
Dynarrestin is a novel, reversible, and cell-permeable small molecule inhibitor of cytoplasmic dyneins 1 and 2.[2] Its unique mechanism of action, which decouples ATP hydrolysis from motor activity, makes it a valuable tool for the acute and specific inhibition of dynein-dependent processes.[1] Unlike other dynein inhibitors such as ciliobrevin, this compound does not interfere with ciliogenesis, allowing for the specific study of transport within pre-existing cilia.[1] These characteristics make this compound a powerful pharmacological tool to dissect the molecular mechanisms of ciliary transport and its role in cellular signaling and disease.
These application notes provide detailed protocols for using this compound to study ciliary transport mechanisms, focusing on immunofluorescence-based analysis of protein localization and live-cell imaging of IFT dynamics.
Key Applications of this compound in Ciliary Transport Research
-
Inhibition of Retrograde IFT: Acutely block the movement of IFT trains and other cargo from the ciliary tip to the base.
-
Studying Protein Accumulation Dynamics: Investigate the role of retrograde transport in the localization and turnover of ciliary proteins.
-
Dissecting the Hedgehog Signaling Pathway: Inhibit the dynein 2-dependent movement of key Hedgehog signaling components, such as Smoothened (Smo) and Gli proteins, within the primary cilium.
-
Probing the Link between Ciliary Transport and Disease: Explore the consequences of impaired retrograde IFT in cellular models of ciliopathies and cancer.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various cellular processes related to ciliary transport and signaling.
Table 1: Effect of this compound on Hedgehog Signaling and Cell Proliferation
| Parameter | Cell Line | Assay | IC50 (µM) | Reference |
| Hedgehog Signaling | LIGHT2 (NIH/3T3 derivative) | Hh-Luciferase Reporter | 0.22 | [2] |
| Cell Proliferation | Primary Mouse Medulloblastoma | Cell Viability Assay | 0.068 | [2] |
Table 2: Effect of this compound on Cytoplasmic Dynein 1-Mediated Microtubule Gliding
| This compound Concentration (µM) | Microtubule Gliding Velocity (µm/s, mean ± SD) | p-value (vs. DMSO control) | Reference |
| 0 (DMSO) | 1.04 ± 0.07 | - | [2] |
| 6.25 | 0.82 ± 0.13 | < 10⁻⁸ | [2] |
| 12.5 | 0.76 ± 0.14 | < 10⁻¹¹ | [2] |
| 25 | 0.41 ± 0.05 | < 10⁻¹⁵ | [2] |
Table 3: Qualitative Effects of this compound on Ciliary Protein Localization
| Protein | Cell Line | This compound Concentration | Observation | Reference |
| IFT88-GFP | IMCD3 | 125 nM or 1.25 µM | Accumulation in the cilium, loss from the basal body | [1] |
| Smoothened (Smo) | NIH/3T3 | 1 µM | Accumulation in cilia in the absence of Hedgehog signaling activation | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hedgehog signaling pathway and the inhibitory effect of this compound on cytoplasmic dynein 2-mediated retrograde transport.
Caption: General experimental workflow for studying the effects of this compound on ciliary transport.
Experimental Protocols
Cell Culture and Induction of Ciliogenesis in NIH/3T3 Cells
This protocol describes the culture of NIH/3T3 mouse embryonic fibroblast cells and the induction of primary cilia formation through serum starvation.
Materials:
-
NIH/3T3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Glass coverslips or glass-bottom imaging dishes
Protocol:
-
Cell Culture:
-
Culture NIH/3T3 cells in a T-75 flask with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells when they reach 80-90% confluency.
-
-
Seeding for Experiments:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and count the cells.
-
Seed cells onto glass coverslips in a 24-well plate or directly into glass-bottom imaging dishes at a density that will allow them to reach 50-70% confluency the next day.
-
-
Induction of Ciliogenesis:
-
After 24 hours, aspirate the complete medium.
-
Wash the cells once with serum-free DMEM.
-
Add DMEM supplemented with 0.5% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells for 24-48 hours to induce the formation of primary cilia.
-
This compound Treatment
This protocol outlines the preparation and application of this compound to ciliated cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Serum-free DMEM
Protocol:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. This compound is unstable in solution, so freshly prepared solutions are recommended.
-
-
Working Solution and Treatment:
-
On the day of the experiment, dilute the this compound stock solution in serum-free DMEM to the desired final concentration (e.g., 1 µM, 10 µM, 25 µM).
-
Prepare a vehicle control with the same concentration of DMSO.
-
Aspirate the serum-starvation medium from the ciliated cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate for the desired duration (e.g., 1-4 hours) at 37°C.
-
Immunofluorescence Staining of Ciliary Proteins
This protocol details the fixation and staining of ciliated cells to visualize ciliary markers by immunofluorescence microscopy.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibodies (e.g., mouse anti-acetylated tubulin, rabbit anti-IFT88)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 568)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Protocol:
-
Fixation:
-
After this compound treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations (e.g., anti-acetylated tubulin 1:1000, anti-IFT88 1:500).
-
Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibodies in blocking buffer (e.g., 1:1000).
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution (1 µg/mL in PBS) for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the cells using a confocal or epifluorescence microscope.
-
Live-Cell Imaging of Intraflagellar Transport (IFT)
This protocol describes the live-cell imaging of fluorescently tagged IFT proteins to analyze their dynamics.
Materials:
-
Cells stably or transiently expressing a GFP-tagged IFT protein (e.g., IFT88-GFP)
-
Glass-bottom imaging dishes
-
Live-cell imaging medium (e.g., phenol red-free DMEM with 25 mM HEPES)
-
Microscope equipped with a stage-top incubator (to maintain 37°C and 5% CO₂) and a high-sensitivity camera (e.g., EMCCD or sCMOS)
Protocol:
-
Cell Preparation:
-
Seed the cells expressing the IFT-GFP fusion protein into glass-bottom imaging dishes and induce ciliogenesis as described in Protocol 1.
-
-
Microscope Setup:
-
Pre-warm the microscope stage-top incubator to 37°C and equilibrate the gas mixture to 5% CO₂.
-
Place the imaging dish on the microscope stage and allow it to equilibrate for at least 15-20 minutes.
-
-
Image Acquisition:
-
Locate ciliated cells and focus on a cilium oriented parallel to the focal plane.
-
Acquire time-lapse images of the IFT-GFP signal using a 60x or 100x oil immersion objective.
-
Use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Acquire images at a high frame rate (e.g., 5-10 frames per second) for a duration of 30-60 seconds to capture the movement of IFT particles.
-
-
This compound Treatment during Live Imaging:
-
Acquire baseline IFT movies.
-
Carefully add this compound-containing live-cell imaging medium to the dish to achieve the desired final concentration.
-
Allow a few minutes for the drug to take effect and then acquire post-treatment time-lapse images of the same or different cilia.
-
-
Kymograph Analysis:
-
Generate kymographs from the time-lapse image series using software such as ImageJ/Fiji. A kymograph is a graphical representation of spatial position over time.
-
Draw a line along the length of the cilium in the time-lapse movie.
-
The kymograph will display the movement of IFT particles as diagonal lines.
-
Measure the slope of these lines to determine the velocity of anterograde (base to tip) and retrograde (tip to base) transport.
-
Count the number of tracks per unit of time to determine the frequency of IFT events.
-
Troubleshooting
-
Low Ciliation Efficiency: Ensure cells are not over-confluent before serum starvation. Optimize the duration of serum starvation for your specific NIH/3T3 sub-clone.
-
High Background in Immunofluorescence: Increase the number and duration of wash steps. Optimize the blocking buffer and antibody concentrations.
-
Phototoxicity during Live-Cell Imaging: Reduce laser power and exposure time. Use a more sensitive camera. Decrease the frequency and duration of image acquisition.
-
No Effect of this compound: Confirm the activity of your this compound stock. Ensure the compound is freshly diluted for each experiment. Increase the concentration or incubation time.
Conclusion
This compound is a potent and specific inhibitor of cytoplasmic dynein 2-mediated retrograde intraflagellar transport. Its use in the described protocols allows for the detailed investigation of the dynamics of ciliary protein transport and its role in crucial cellular processes like Hedgehog signaling. The ability to acutely and reversibly inhibit retrograde IFT without affecting ciliogenesis provides a unique advantage for dissecting the complex machinery of the primary cilium. These application notes provide a foundation for researchers to employ this compound as a key tool in advancing our understanding of ciliary biology and its implications for human health and disease.
References
Troubleshooting & Optimization
how to prevent Dynarrestin precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of Dynarrestin in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, reversible, small-molecule inhibitor of cytoplasmic dyneins 1 and 2.[1][2] It functions by inhibiting the microtubule binding and motility of the dynein motor protein complex.[1] Unlike other inhibitors, this compound does not affect ATP hydrolysis, effectively uncoupling it from motor activity.[1] This inhibition disrupts essential cellular processes that rely on dynein-mediated transport, such as endosome movement, mitosis, and Hedgehog (Hh) signaling.[1][3]
Q2: What are the primary causes of this compound precipitation in culture media?
This compound precipitation is primarily caused by two factors:
-
Low Aqueous Solubility: this compound is highly soluble in organic solvents like DMSO but has very poor solubility in aqueous solutions such as cell culture media. When a concentrated DMSO stock is diluted into the medium, the this compound can crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment.
-
Compound Instability: Several suppliers note that this compound is unstable in solution.[4][5][6] This instability can lead to degradation of the compound over time, with the degradation products potentially being less soluble and forming a precipitate. For this reason, it is strongly recommended to always prepare solutions fresh for each experiment.[1][4][5]
Q3: How can I prevent this compound from precipitating?
The key to preventing precipitation is proper solution preparation and handling. The recommended best practice is to perform serial dilutions of the high-concentration DMSO stock in DMSO first, before making the final dilution into your aqueous culture medium.[1] This method avoids creating localized areas of high this compound concentration in the media, which can lead to immediate precipitation. Additionally, always use freshly prepared solutions for your experiments.[1]
Q4: What is the correct procedure for preparing and storing this compound?
Storage:
-
Powder: Store the solid (powder) form of this compound at 4°C, protected from light.[1][4] Some sources suggest -20°C, but one key study warns that storage at -20°C can lead to discoloration and a high fluorescent background signal.[1]
-
Stock Solutions: Do not store stock solutions.[1][5] this compound solutions are unstable; it is critical to prepare them fresh for single use only.[1][4][6]
Preparation: A detailed protocol is provided in the "Experimental Protocols" section below. The general workflow involves dissolving this compound powder in 100% DMSO to create a high-concentration stock, and then performing any intermediate dilutions in DMSO before the final dilution into your culture medium.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Cloudiness or precipitate appears immediately after adding this compound to the culture medium. | Poor mixing or high final concentration. The local concentration of this compound exceeded its solubility limit during addition to the aqueous medium. | 1. Prepare an intermediate dilution of your stock in pure DMSO first.[1] 2. Add the final, lower-concentration DMSO solution to your culture medium while gently vortexing or swirling the medium to ensure rapid and even dispersal. 3. Ensure the final DMSO concentration in your media does not exceed a level appropriate for your cell type (typically ≤0.5%). |
| Precipitate forms over time (hours to days) in the incubator. | Compound instability. this compound is known to be unstable in solutions, which can lead to degradation and precipitation over time.[1][4][5] | 1. Always prepare this compound working solutions immediately before use.[6] 2. For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. |
| Crystal-like structures are visible under the microscope. | Compound precipitation. This is a direct visualization of the solubility issue.[1] | Follow all recommendations for solution preparation, including making fresh solutions and performing serial dilutions in DMSO before adding to the medium.[1] If crystals are observed, the experiment should be discarded as the effective concentration of soluble this compound is unknown. |
| Inconsistent or weaker-than-expected biological effects. | Precipitation or degradation. If the compound precipitates or degrades, the actual concentration of active, soluble this compound is lower than intended. Improper storage may also be a factor.[1] | 1. Visually confirm the absence of precipitate in your culture medium. 2. Adhere strictly to storage and preparation protocols. Store the powder at 4°C and always make fresh solutions from the powder for each experiment.[1][4] |
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Supplier / Source | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Tocris Bioscience | 100 mM | 43.15 mg/mL | - |
| MedchemExpress | 193.12 mM | 83.33 mg/mL | Requires sonication to achieve.[4] |
| Sigma-Aldrich | ~4.6 mM | 2 mg/mL | - |
Note: The variability in reported solubility may be due to differences in product purity, hydration state, or measurement techniques. It is always recommended to use the batch-specific information on the Certificate of Analysis.
Table 2: Reported Effective Concentrations of this compound
| Application | Effective Concentration | Notes |
| Hedgehog (Hh) Signaling Inhibition | IC₅₀ = 0.22 µM | In vitro assay. |
| Dynein-1 Microtubule Gliding Assay | IC₅₀ = 5 µM | In vitro assay.[1] |
| Live-Cell Endosome Imaging | 25 µM | Used for 60-minute treatments in Cos7 cells.[1] |
Experimental Protocols
Protocol: Preparation of this compound Working Solution
This protocol is designed to minimize the risk of precipitation.
-
Prepare High-Concentration Stock (e.g., 50 mM):
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Using the batch-specific molecular weight from the vial or Certificate of Analysis, calculate the volume of 100% DMSO required to create a 50 mM stock solution.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If needed, brief sonication can be used to aid dissolution.[4][6] Visually inspect to ensure no solid particles remain. This is your Primary Stock .
-
-
Perform Intermediate Dilution in DMSO (e.g., to 1 mM):
-
Based on your desired final concentration in the culture medium, perform an intermediate serial dilution of the Primary Stock using 100% DMSO.
-
Example: To get a final concentration of 25 µM in your culture dish from a 1000x stock, you would need a 25 mM intermediate stock. However, a more robust method is to make a lower intermediate stock to increase the volume you add to the media, facilitating better mixing. Let's prepare a 1 mM intermediate stock.
-
Dilute 2 µL of the 50 mM Primary Stock into 98 µL of 100% DMSO to yield 100 µL of a 1 mM Intermediate Stock .
-
-
Prepare Final Working Solution:
-
Add the Intermediate Stock to your pre-warmed cell culture medium to achieve the desired final concentration.
-
Example: To achieve a final concentration of 25 µM in 2 mL of medium, add 50 µL of the 1 mM Intermediate Stock to the 2 mL of medium.
-
Crucially: Add the 50 µL of stock solution to the medium while gently swirling or pipetting up and down to ensure immediate and thorough mixing. This prevents localized high concentrations at the point of addition.
-
-
Verification and Use:
-
Visually inspect the final culture medium to confirm there is no cloudiness or precipitate.
-
Add the medium to your cells immediately. Discard any unused portion of the prepared working solution.
-
Visualization
Caption: Workflow for preparing this compound solutions to prevent precipitation.
Caption: this compound's mechanism and the challenge of aqueous precipitation.
References
- 1. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Dynarrestin Off-Target Effects on Kinases
This technical support center provides researchers, scientists, and drug development professionals with information and troubleshooting guidance regarding the potential off-target effects of Dynarrestin on kinases.
Frequently Asked Questions (FAQs)
Q1: Does this compound directly inhibit kinases?
A1: Based on current research, this compound is not considered a potent direct inhibitor of a wide range of kinases. A kinome-wide ATP-competition assay was performed to investigate this possibility, and the results showed no significant inhibition of the kinases tested.[1] While some aminothiazole compounds are known to be ATP-competitive kinase inhibitors, this compound's primary mechanism of action is the inhibition of cytoplasmic dyneins 1 and 2 by decoupling ATP hydrolysis from microtubule binding.[1][2]
Q2: Were any potential kinase targets identified in the screening?
A2: The kinome-wide ATP-competition assay did identify insulin receptor, cyclin-dependent kinase 2 (CDK2), and casein kinase 1δ (CK1δ) as potential, albeit weak, targets. However, subsequent activity assays revealed that none of these kinases were significantly inhibited by this compound.[1]
Q3: Are there any known off-target effects of this compound on kinase signaling pathways?
A3: Yes, while direct kinase inhibition is not a primary concern, this compound has been shown to modulate kinase signaling pathways indirectly. Specifically, it can bind to the Protein Tyrosine Phosphatase Interacting Protein 51 (PTPIP51).[3][4] This interaction can lead to increased activation of the MAPK pathway and a complete blockade of Akt signaling in certain cell types, such as Her2 positive breast cancer cells.[3][4]
Q4: What is the mechanism of this compound's effect on the MAPK and Akt pathways?
A4: The effects of this compound on the MAPK and Akt signaling pathways are not due to direct kinase inhibition but rather its interaction with PTPIP51. This protein is known to be involved in the regulation of several signaling cascades. By binding to PTPIP51, this compound can influence the phosphorylation state and activity of key proteins within the MAPK and Akt pathways.[3][4]
Troubleshooting Guide
Issue: Unexpected changes in MAPK or Akt pathway phosphorylation in my experiments with this compound.
Possible Cause: You may be observing an off-target effect of this compound mediated by its interaction with PTPIP51.
Troubleshooting Steps:
-
Confirm the Effect: Repeat the experiment to ensure the observed changes in MAPK or Akt pathway phosphorylation are reproducible. Include positive and negative controls for pathway activation.
-
Cell Line Specificity: The effect of this compound on these pathways has been noted in Her2 positive breast cancer cells.[3][4] Consider that the effect may be cell-line specific. If possible, test the effect in a different cell line to see if the results vary.
-
Investigate PTPIP51 Interaction: To confirm the role of PTPIP51, you can perform a knockdown of PTPIP51 (e.g., using siRNA) in your cells. If the effect of this compound on the MAPK or Akt pathway is diminished or abolished in the knockdown cells, it would strongly suggest that the effect is mediated by PTPIP51.
-
Dose-Response Analysis: Perform a dose-response experiment to determine the concentration at which this compound affects the MAPK and Akt pathways. This may differ from the concentration required for dynein inhibition.
Issue: My results suggest kinase inhibition, but my intended target is cytoplasmic dynein.
Possible Cause: While widespread direct kinase inhibition by this compound is unlikely, your specific kinase of interest might be a rare, uncharacterized off-target. Alternatively, the observed phenotype could be an indirect consequence of dynein inhibition affecting a kinase-dependent process.
Troubleshooting Steps:
-
Direct Kinase Assay: Perform a direct in vitro kinase assay with your kinase of interest and a range of this compound concentrations. This will determine if this compound directly inhibits its activity.
-
Control for Dynein Inhibition: Use a structurally different dynein inhibitor (if available) as a control. If this compound recapitulates the phenotype you observe with this compound, it is more likely that the effect is due to dynein inhibition rather than an off-target kinase effect.
-
Rescue Experiment: If the observed phenotype is due to the inhibition of a specific kinase, overexpressing a this compound-resistant mutant of that kinase (if one can be engineered) should rescue the phenotype.
Data Presentation
Table 1: Summary of Kinome-Wide ATP-Competition Assay Results for this compound
| Kinase Target | Result of Initial Screen | Follow-up Activity Assay Result |
| Insulin Receptor | Possible Target | No Significant Inhibition |
| Cyclin-Dependent Kinase 2 (CDK2) | Possible Target | No Significant Inhibition |
| Casein Kinase 1δ (CK1δ) | Possible Target | No Significant Inhibition |
| Other Kinases (Kinome-wide) | No significant hits | Not Applicable |
Data sourced from Höing et al., 2018.[1]
Experimental Protocols
1. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general guideline for assessing direct kinase inhibition.
-
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, leading to a stronger luminescent signal.
-
Materials:
-
Purified active kinase of interest
-
Kinase-specific substrate
-
This compound (at various concentrations)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
-
-
Procedure:
-
Prepare a reaction buffer containing the kinase and its specific substrate.
-
Add varying concentrations of this compound or a known inhibitor (positive control) to the wells of the plate. Include a DMSO control (vehicle).
-
Initiate the kinase reaction by adding the kinase/substrate buffer to the wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value if applicable.
-
2. Western Blotting for MAPK and Akt Pathway Activation
-
Principle: This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK and Akt signaling pathways, which indicates their activation state.
-
Procedure:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include appropriate positive and negative controls.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-ERK/ERK, p-Akt/Akt).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: Hedgehog signaling pathway and this compound's target.
Caption: MAPK signaling pathway and potential influence by this compound.
Caption: PI3K/Akt signaling pathway and potential influence by this compound.
References
optimizing Dynarrestin incubation time for maximum inhibition
Welcome to the technical support center for Dynarrestin. This guide provides detailed answers to frequently asked questions, troubleshooting tips, and experimental protocols to help researchers, scientists, and drug development professionals optimize the use of this compound for achieving maximum inhibition of dynein-dependent processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its molecular target?
A: this compound is a potent, cell-permeable, and reversible small-molecule inhibitor of cytoplasmic dyneins 1 and 2 .[1][2][3] It is crucial to distinguish its target from dynamin.
-
Dynein: A microtubule-associated motor protein complex responsible for transporting cellular cargo towards the minus-end of microtubules. It plays a key role in processes like endosome trafficking, mitosis, and intraflagellar transport (IFT).[1][4]
-
Dynamin: A GTPase responsible for scission of newly formed vesicles from the cell membrane during endocytosis.
This compound specifically inhibits the motor protein dynein , thereby affecting the transport of vesicles (like endosomes) after they have formed, but not the formation process itself if it is dynamin-dependent.
Q2: What is this compound's mechanism of action?
A: this compound has a novel mechanism of action. It inhibits dynein by preventing its binding to microtubules.[1][5] Uniquely, this inhibition occurs without affecting dynein's ATPase activity.[1][2] This decouples ATP hydrolysis from motor activity, which is a different mechanism than other inhibitors like ciliobrevins, which compete for ATP binding.[1]
Figure 1. Mechanism of this compound Action. This compound inhibits dynein function by preventing the motor protein from binding to microtubules, thereby halting cargo transport.
Q3: Is the inhibitory effect of this compound reversible?
A: Yes, the effects of this compound are rapid and fully reversible.[1][2][5] Cellular processes like endosome movement and intraflagellar transport are restored after the compound is washed out.[1] This feature makes it a valuable tool for acute inhibition studies where long-term perturbation is not desired.
Optimizing Incubation Time and Concentration
Q4: What is the optimal incubation time and concentration for this compound?
A: The optimal conditions are highly dependent on the biological process being studied, the specific cell type, and the desired level of inhibition. There is no single universal protocol. Lower concentrations are often sufficient for inhibiting dynein 2-dependent processes, while higher concentrations are required for dynein 1.[1]
The following table summarizes starting concentrations and incubation times from published studies, which can be used as a guide for designing your experiments.
| Target Process | Cell Type / System | Effective Concentration Range | Incubation Time | Key Outcome & IC50 | Citation(s) |
| Hedgehog (Hh) Signaling | PTCH+/- Medulloblastoma Cells | 68 nM - 210 nM | 72 hours (proliferation) | Inhibition of Hh-dependent proliferation (IC50 ≈ 68 nM). | [1][6] |
| Intraflagellar Transport (IFT) | IMCD3 Cells | 125 nM - 1.25 µM | 1 hour | Significant reduction in IFT particle movement. | [1] |
| Late Endosome Motility | Cos7 Cells | 4.2 µM - 25 µM | 20 - 60 minutes | Profound inhibition of endosome movement (IC50 ≈ 4.2 µM). | [1] |
| Late Endosome Motility | IMCD3 Cells | 3.7 µM | 12 minutes (720s) | Dose-dependent inhibition of motility (IC50 ≈ 3.7 µM). | [1] |
| Mitotic Spindle Orientation | Cos7 Cells | > 6.25 µM | 1 hour | Significant spindle misorientation. | [1] |
| Microtubule Gliding (in vitro) | Purified Bovine Dynein 1 | 5 µM - 50 µM | 30 minutes | Dose-dependent suppression of gliding (IC50 ≈ 5 µM). | [1] |
| Synaptic Cargo Transport | Mouse Hippocampal Neurons | 100 µM - 200 µM | 30 minutes | Decrease in retrograde transport force-producing units. | [7][8] |
Q5: How should I determine the optimal conditions for my specific experiment?
A: The most effective method is to perform a matrix experiment by varying both the concentration (dose-response) and the incubation time (time-course).
Figure 2. Experimental workflow for optimizing this compound concentration and incubation time.
Experimental Protocols
Protocol 1: General Dose-Response and Time-Course Optimization
This protocol provides a framework for determining the optimal this compound concentration and incubation time for your specific cell line and assay.
-
Cell Preparation: Seed your cells on an appropriate vessel (e.g., 96-well plate, coverslips in a 24-well plate) and allow them to reach the desired confluency.
-
This compound Preparation: Prepare a high-concentration stock solution of this compound in fresh, high-quality DMSO. Perform serial dilutions in DMSO before diluting into your cell culture medium to avoid precipitation. Always prepare fresh dilutions for each experiment.[1]
-
Time-Course:
-
Choose a concentration based on the data in the table above (e.g., 5 µM for a dynein 1 process).
-
Treat cells with this compound for a range of time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr). Include a vehicle control (DMSO) for the longest time point.
-
At the end of each incubation period, proceed with your experimental endpoint assay.
-
-
Dose-Response:
-
Choose the optimal incubation time determined from your time-course experiment.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control.
-
Incubate for the predetermined time and then proceed with your endpoint assay.
-
-
Analysis: Quantify the level of inhibition for each condition. Plot the results to determine the IC50 (the concentration that gives half-maximal inhibition) at your optimal time point and the time required to reach maximum inhibition at your optimal dose.
Protocol 2: Assay for Inhibition of Late Endosome Trafficking
This protocol is adapted from studies in Cos7 cells and can be used to visually confirm this compound's activity.[1]
-
Cell Culture: Plate Cos7 cells on glass-bottom imaging dishes.
-
Labeling Endosomes: Incubate cells with a fluorescently labeled endocytic tracer (e.g., Alexa Fluor 555-conjugated α2-macroglobulin) according to the manufacturer's protocol to label late endosomes.
-
Treatment: Replace the labeling medium with normal growth medium containing the desired concentration of this compound (e.g., 25 µM) or a DMSO vehicle control.
-
Incubation: Incubate the cells for 60 minutes at 37°C and 5% CO2. For time-course analysis, begin imaging immediately after adding this compound.
-
Live-Cell Imaging: Using a confocal microscope equipped with an environmental chamber, acquire time-lapse movies of the cells. Capture images every 1-2 seconds for at least 2-3 minutes.
-
Analysis: Observe the motility of the fluorescently labeled endosomes. In control cells, you should see long-range, bidirectional movement. In this compound-treated cells, this movement should be profoundly inhibited.[1] Kymograph analysis can be used to quantify changes in vesicle velocity and displacement.
Troubleshooting Guide
Q6: Why is there high background fluorescence in my imaging experiment?
A: This is a common sign that the this compound has degraded. This compound is unstable when stored in solution at -20°C for extended periods and can become discolored and highly fluorescent.[1]
-
Solution: Store the powder at 4°C in the dark. Always prepare fresh working solutions from a DMSO stock for single use.[1][9]
Q7: I see precipitate or crystals in my cell culture medium after adding this compound. What should I do?
A: this compound has solubility issues in aqueous solutions and can form crystal-like structures.[1]
-
Solution: Do not dilute the powder directly into the medium. First, create a high-concentration stock in 100% DMSO. Perform any subsequent serial dilutions in DMSO as well. Add this final DMSO solution to the cell culture medium with thorough mixing, ensuring the final DMSO concentration is non-toxic to your cells (typically <0.5%).
Q8: My results are inconsistent between experiments. What could be the cause?
A: Inconsistency often stems from the compound's stability.
-
Solution Checklist:
Q9: How does this compound affect the Hedgehog (Hh) signaling pathway?
A: this compound inhibits the Hh pathway at a step downstream of the primary drug target, Smoothened (Smo).[1][6] The pathway relies on dynein 2 for intraflagellar transport (IFT) of key signaling components like Gli family proteins within the primary cilium. By inhibiting dynein 2, this compound blocks this transport and shuts down the signaling cascade.[1][2] This makes it a valuable tool for studying Hh-dependent cancers, especially those resistant to Smo inhibitors.[1]
Figure 3. Simplified diagram of this compound's inhibition of the Hedgehog signaling pathway.
References
- 1. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Dynein inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. "this compound, A Novel Inhibitor Of Cytoplasmic Dynein" by Susanne Höing, Ting Yu Yeh et al. [stars.library.ucf.edu]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effects of dynein inhibitor on the number of motor proteins transporting synaptic cargos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
troubleshooting high background fluorescence with Dynarrestin
Welcome to the technical support center for Dynarrestin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets cytoplasmic dyneins 1 and 2.[1][2][3][4] It functions by reversibly inhibiting the dynein-dependent binding of microtubules and their subsequent motility.[1][2][4] A key feature of this compound is that it decouples ATP hydrolysis from motor activity, meaning it does not affect the ATPase activity of dynein.[1] This inhibitory action is reversible upon washout of the compound.[1] this compound has been shown to disrupt various cellular processes that rely on dynein, such as endosome movement, mitotic spindle positioning, and intraflagellar transport, making it a valuable tool for studying these pathways.[1][2]
Q2: I am observing high background fluorescence in my immunofluorescence experiment after treating cells with this compound. Is this compound fluorescent?
There is no scientific literature to suggest that this compound itself is fluorescent or directly causes high background fluorescence. High background in immunofluorescence experiments is a common issue that can arise from several factors related to the experimental protocol rather than the drug treatment itself.[5][6][7][8][9] Potential causes include non-specific antibody binding, cellular autofluorescence, insufficient washing, or problems with fixation and permeabilization steps.[5][6][7][8][9]
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure the specific signal in your experiment, making data interpretation difficult. Below are common causes and detailed troubleshooting steps to mitigate this issue when using this compound in fluorescence-based assays.
Problem 1: High Background Across the Entire Sample
This is often due to issues with antibody concentrations or blocking steps.
Possible Causes & Solutions:
| Cause | Recommendation |
| Primary or Secondary Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. High concentrations can lead to non-specific binding.[6][7][8] |
| Insufficient Blocking | Increase the blocking time and/or try a different blocking agent. Common blocking buffers include bovine serum albumin (BSA) or normal serum from the same species as the secondary antibody.[6][7] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[6][7] Using a detergent like Tween-20 in the wash buffer can also help. |
| Cross-reactivity of Secondary Antibody | Run a control where the primary antibody is omitted. If fluorescence is still observed, the secondary antibody may be binding non-specifically. Consider using a pre-adsorbed secondary antibody.[7] |
Problem 2: Punctate or Speckled Background Staining
This can be caused by antibody aggregates or precipitates.
Possible Causes & Solutions:
| Cause | Recommendation |
| Antibody Aggregates | Centrifuge the primary and secondary antibodies before use to pellet any aggregates. |
| Precipitation of Reagents | Ensure all buffers are properly dissolved and filtered if necessary. |
Problem 3: High Background Signal from Cellular Structures (Autofluorescence)
Certain cellular components can naturally fluoresce, leading to background signal.[10][11]
Possible Causes & Solutions:
| Cause | Recommendation |
| Endogenous Fluorophores | Components like NADH, riboflavin, and lipofuscin can cause autofluorescence, particularly in the green spectrum.[10][11][12] |
| Fixation-Induced Autofluorescence | Some fixatives, like glutaraldehyde, can increase autofluorescence.[5] If possible, try a different fixation method, such as methanol fixation.[1] |
| Quenching Autofluorescence | Treat samples with a quenching agent such as sodium borohydride or Sudan Black B.[5] |
| Choice of Fluorophore | If possible, use fluorophores that emit in the red or far-red spectrum to avoid the emission range of common autofluorescent molecules.[10][12] |
Experimental Protocols
Standard Immunofluorescence Protocol for Adherent Cells
This protocol provides a general workflow for immunofluorescence staining of cells treated with this compound.
-
Cell Culture and Treatment:
-
Plate cells on coverslips or in chamber slides and allow them to adhere.
-
Treat cells with the desired concentration of this compound for the specified time. Include a vehicle-treated control (e.g., DMSO).
-
-
Fixation:
-
Carefully remove the culture medium.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Alternatively, fix with ice-cold methanol for 10 minutes at -20°C.[1]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if required for intracellular targets):
-
Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate cells in a blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS) for 1 hour at room temperature to minimize non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
(Optional) Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filter sets.
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound action on cytoplasmic dynein.
Caption: Experimental workflow for immunofluorescence.
Caption: Troubleshooting flowchart for high background fluorescence.
References
- 1. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Dynein inhibitor | Probechem Biochemicals [probechem.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 6. sinobiological.com [sinobiological.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. ibidi.com [ibidi.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 12. bmglabtech.com [bmglabtech.com]
Dynarrestin Solubility and Solution Preparation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Dynarrestin and best practices for its preparation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO.[1][2][3] For subsequent dilutions into aqueous buffers, it is crucial to start with a concentrated DMSO stock.
Q2: My this compound powder will not dissolve completely, or I see precipitation. What should I do?
A2: If you observe precipitation or cloudiness, gentle heating and/or sonication can be used to aid dissolution.[4] It is also critical to use high-quality, anhydrous (newly opened) DMSO, as hygroscopic DMSO can significantly reduce the solubility of the product.[4]
Q3: How should I prepare this compound for in vivo animal studies?
A3: Direct dissolution in aqueous buffers is not recommended due to low solubility. For in vivo administration, this compound is typically prepared as a suspension. Common vehicle formulations include:
-
17% Solutol HS-15 in saline.[4]
-
0.5% CMC-Na with 1% Tween-80 in saline water.[4] In these preparations, ultrasonic treatment is necessary to create a uniform suspension.[4] It is recommended to prepare these solutions fresh before each use.[4]
Q4: What is the stability of this compound in solution?
A4: this compound is known to be unstable in solutions, and freshly prepared solutions are strongly recommended for best results.[4][5] While DMSO stock solutions can be stored at -20°C for up to 3 months, users should be aware of potential degradation.[1] Degradation can be indicated by discoloration of the compound and an increase in fluorescent background signal in imaging applications.[5]
Q5: I observe crystal-like structures in my cell culture after adding this compound. Why is this happening?
A5: Due to its limited aqueous solubility, this compound can sometimes form crystalline structures, especially at higher concentrations in culture media.[5] To mitigate this, it is recommended to perform serial dilutions in DMSO before adding it to your aqueous experimental medium.[5] Ensure the final DMSO concentration in your assay is low and consistent with a vehicle control.
Solubility Data
The solubility of this compound varies significantly across different solvents. DMSO is the most effective solvent for achieving high-concentration stock solutions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 83.33 mg/mL[4] | 193.12 mM[4] | Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is critical.[4] |
| DMSO | ≥ 40 mg/mL[1] | ≥ 92.7 mM | --- |
| DMSO | 43.15 mg/mL | 100 mM | --- |
| DMSO | 2 mg/mL[3] | 4.63 mM | Reported as clear solution. |
| Aqueous Solutions | Practically Insoluble | --- | Forms a suspension; requires co-solvents or surfactants for in vivo use.[4] |
Note: The molecular weight of this compound is 431.5 g/mol . Discrepancies in reported solubility may be due to differences in compound purity, solvent quality, and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Before starting, ensure you have high-quality, anhydrous DMSO. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock, you will need 4.315 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. Using the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly. If the compound does not dissolve completely, use an ultrasonic bath for 5-10 minutes. Gentle warming can also be applied if necessary.
-
Storage: For short-term storage, DMSO stock solutions may be stored at -20°C for up to 3 months.[1] However, for optimal performance, it is highly recommended to prepare solutions fresh.[4] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound for Cellular Assays
-
Stock Solution: Begin with a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or higher), prepared as described in Protocol 1.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.[5] This minimizes the risk of precipitation when adding to aqueous media.
-
Final Dilution: Add the final diluted DMSO-Dynarrestin solution to the cell culture medium. The final concentration of DMSO in the medium should be kept low (typically ≤ 0.5%) and should be consistent across all experimental conditions, including the vehicle control.
Visualized Workflows and Pathways
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits Dynein, blocking Hh signaling.
References
- 1. tribioscience.com [tribioscience.com]
- 2. This compound | Dynein inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound = 98 HPLC 2222768-84-3 [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
recommended storage conditions for long-term stability of Dynarrestin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the use of Dynarrestin. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for the long-term stability of this compound?
The storage conditions for this compound can vary between suppliers, and conflicting information exists in the literature regarding optimal temperatures. Below is a summary of recommended conditions for the solid compound and solutions.
Summary of Recommended Storage Conditions for this compound
| Form | Recommended Storage Temperature | Duration | Additional Notes | Source |
|---|---|---|---|---|
| Solid Powder | 2-8°C | 6 Months | Protect from light. | [1][2] |
| 4°C | Not specified | Protect from light. | [3][4][5] | |
| -20°C | ≥ 2 years | --- | [6][7][8] | |
| -20°C | 12 Months | --- | [1] | |
| 0-4°C (Short-term) | Days to weeks | Dry and dark environment. | [9] | |
| -20°C (Long-term) | Months to years | Dry and dark environment. | [9] | |
| In Solvent (DMSO) | -20°C | Up to 3 months | --- | [6] |
| | -20°C or -80°C | Up to 6 months | --- |[1] |
Note on Storage at -20°C: While several suppliers recommend storing this compound at -20°C, some research indicates that prolonged storage at this temperature can lead to compound degradation[3]. It is advisable to monitor the compound for signs of instability, such as discoloration or increased background fluorescence in assays[3]. For maximum stability, storing the solid powder at 4°C in a dark, dry place and preparing fresh DMSO stock solutions for each experiment is recommended[3][4][5].
2. How should I prepare and handle this compound solutions?
This compound is soluble in DMSO[2][6][7][8][9]. Due to its instability in solution, it is highly recommended to prepare fresh solutions for each experiment[4][5].
Key Preparation Guidelines:
-
Solvent: Use high-quality, anhydrous DMSO. The hygroscopic nature of DMSO can affect the solubility of this compound, so using a newly opened bottle is best practice[4].
-
Solubility: The reported solubility in DMSO varies:
-
Dissolving: The use of an ultrasonic bath may be necessary to fully dissolve the compound[4][5].
-
Dilutions: Subsequent serial dilutions should be performed in DMSO before adding to your aqueous experimental medium[3].
3. What is the mechanism of action of this compound?
This compound is a reversible inhibitor of cytoplasmic dyneins 1 and 2[1][3][4][10]. Its mechanism is unique as it decouples ATP hydrolysis from the motor's microtubule binding cycle, rather than competing for ATP binding[3]. This action inhibits the dynein-dependent movement of cargo along microtubules.
Key inhibitory actions include:
-
Dynein 1 Inhibition: Blocks dynein 1-dependent microtubule binding and motility, which affects processes like endosome movement and mitotic spindle orientation[3][10].
-
Dynein 2 Inhibition & Hedgehog Pathway: It inhibits dynein 2, which is crucial for intraflagellar transport (IFT) within primary cilia[3][10]. This specifically blocks the ciliary flux of the protein Smoothened (Smo), a key component of the Hedgehog (Hh) signaling pathway. By inhibiting Smo trafficking, this compound suppresses Hh signaling downstream of the Smo receptor itself[3][10][11]. This makes it a valuable tool for studying Hh-dependent processes and cancers, particularly those with mutations in Smo that confer resistance to other inhibitors[3][10].
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence in assays. | Compound degradation. This compound that has gone bad can become discolored and produce a high fluorescent background signal[3]. | 1. Visually inspect the solid compound for any discoloration. 2. Discard the old stock and use a fresh vial of the compound. 3. Prepare fresh DMSO stock solutions immediately before use, as the compound is unstable in solution[3][4][5]. |
| Formation of crystals in cell culture medium. | Solubility issues. This compound has limited solubility in aqueous solutions and can precipitate, forming crystal-like structures[3]. | 1. Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically <0.5%) to avoid solvent toxicity and precipitation. 2. Perform serial dilutions of your concentrated DMSO stock in DMSO before the final dilution into your aqueous buffer or medium[3]. 3. After diluting into the final medium, vortex or mix thoroughly immediately before adding to cells. |
| Inconsistent or no inhibitory effect observed. | 1. Compound Instability: The compound may have degraded due to improper storage or handling. 2. Inadequate Concentration: The concentration used may be too low for the specific cell type or experimental setup. 3. Cell Permeability: While generally cell-permeable, efficiency can vary. | 1. Always use freshly prepared solutions from a properly stored solid stock[3][4]. 2. Perform a dose-response experiment to determine the optimal concentration (IC50 values can be cell-type dependent). 3. Ensure adequate incubation time for the compound to exert its effect. |
| Difficulty dissolving the compound. | The compound may not be fully solubilizing in DMSO. | 1. Use an ultrasonic bath to aid dissolution[4][5]. 2. Ensure you are using high-quality, anhydrous DMSO, as water content can reduce solubility[4]. |
Experimental Protocols
Protocol 1: General Cell Treatment for Inhibition of Hedgehog Signaling
This protocol provides a general workflow for treating cultured cells with this compound to assess its impact on the Hedgehog signaling pathway.
Caption: General experimental workflow for cell treatment with this compound.
Methodology:
-
Cell Culture:
-
Plate cells (e.g., NIH/3T3 cells for Hh signaling studies) at a density that will result in 70-80% confluency at the time of analysis.
-
Culture in appropriate growth medium and incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Preparation of this compound Solution (perform immediately before use):
-
Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Use sonication if necessary to ensure it is fully dissolved.
-
Perform serial dilutions from the 10 mM stock in DMSO to create a range of working concentrations.
-
-
Treatment of Cells:
-
Pre-warm the required volume of cell culture medium.
-
Spike the pre-warmed medium with the appropriate volume of the this compound DMSO solution to achieve the desired final concentration (e.g., 0.1 µM to 25 µM). The final DMSO concentration in the medium should be kept constant across all conditions and should not exceed 0.5%.
-
Include a vehicle control (DMSO only) at the same final concentration.
-
Aspirate the old medium from the cells and gently add the medium containing this compound or the vehicle control.
-
-
Incubation:
-
Return the cells to the incubator for the desired treatment period. For Hh signaling inhibition, a 24-hour incubation is a common starting point[3].
-
-
Analysis:
-
Following incubation, process the cells for the intended downstream analysis, such as RNA extraction for RT-qPCR, cell lysis for Western blotting, or fixation for immunofluorescence staining.
-
References
- 1. This compound | Dynein inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound = 98 HPLC 2222768-84-3 [sigmaaldrich.com]
- 3. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. tribioscience.com [tribioscience.com]
- 7. This compound | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 8. This compound (6526) by Tocris, Part of Bio-Techne [bio-techne.com]
- 9. medkoo.com [medkoo.com]
- 10. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
identifying and mitigating cytotoxicity of Dynarrestin at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating the cytotoxic effects of Dynarrestin at high concentrations.
Frequently Asked Questions (FAQs)
Q1: At what concentration does this compound become cytotoxic?
A1: this compound exhibits a significant therapeutic window. The concentration at which it induces cytotoxicity is approximately two orders of magnitude higher than its effective concentration for inhibiting the Hedgehog (Hh) signaling pathway.[1] While the IC50 for Hh pathway inhibition is around 0.22 µM, cytotoxic effects are typically observed at much higher concentrations, in the range of 20-25 µM and above.[1][2]
Q2: What is the primary mechanism of this compound-induced cytotoxicity at high concentrations?
A2: High concentrations of this compound, a potent inhibitor of cytoplasmic dyneins 1 and 2, can lead to cytotoxicity primarily through the induction of prolonged mitotic arrest.[1][3] Dynein is crucial for proper mitotic spindle formation and function. Its inhibition disrupts these processes, leading to a prolonged halt in mitosis, which can trigger the intrinsic apoptotic pathway.[4][5][6][7]
Q3: Are there any off-target effects of this compound that contribute to cytotoxicity?
A3: this compound is a specific dynein inhibitor and does not appear to have significant off-target kinase activity.[1] Unlike some other dynein inhibitors, such as ciliobrevins, this compound does not induce mitochondrial toxicity at effective concentrations.[1] The observed cytotoxicity at high concentrations is primarily linked to its on-target effect of potent dynein inhibition leading to mitotic catastrophe.
Q4: How can I distinguish between the desired inhibitory effects and cytotoxic effects in my experiments?
A4: A careful dose-response analysis is crucial. We recommend performing parallel assays to measure both the desired biological effect (e.g., Hh pathway inhibition) and cytotoxicity (e.g., MTT or LDH assay). This will allow you to determine the therapeutic window for your specific cell line and experimental conditions. A significant decrease in cell viability that only occurs at concentrations well above the IC50 for your target pathway is indicative of cytotoxicity.
Q5: Is the cytotoxicity of this compound reversible?
A5: The inhibitory effect of this compound on dynein is reversible.[1][2][3] However, if cells have been exposed to high, cytotoxic concentrations for a prolonged period and have already initiated the apoptotic cascade, the cytotoxicity may be irreversible.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death Observed at Low this compound Concentrations
| Possible Cause | Troubleshooting Steps |
| Cell Line Sensitivity: | Different cell lines exhibit varying sensitivities to cytotoxic agents. Your cell line may be particularly sensitive to dynein inhibition. |
| * Recommendation: Perform a dose-response curve starting from a very low concentration (e.g., nanomolar range) to determine the precise IC50 for cytotoxicity in your specific cell line. | |
| Incorrect Drug Concentration: | Errors in calculating or preparing the this compound stock solution or dilutions can lead to the use of a higher-than-intended concentration. |
| * Recommendation: Re-verify all calculations and prepare fresh dilutions from a new stock solution. Have another lab member double-check the calculations. | |
| Suboptimal Cell Culture Conditions: | Stressed cells due to factors like high cell density, nutrient depletion, or contamination are more susceptible to drug-induced cytotoxicity.[8][9] |
| * Recommendation: Ensure optimal cell culture conditions, including appropriate cell density, fresh media, and regular monitoring for contamination.[9] | |
| Compound Instability: | This compound may be unstable in certain solutions over time.[10] |
| * Recommendation: Prepare fresh this compound solutions for each experiment and avoid repeated freeze-thaw cycles.[10] |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variable Cell Density at Seeding: | Inconsistent initial cell numbers can lead to variability in the final cytotoxicity readout.[8] |
| * Recommendation: Ensure accurate and consistent cell counting and seeding for all experiments. | |
| Differences in Treatment Duration: | The duration of exposure to this compound will significantly impact the extent of cytotoxicity. |
| * Recommendation: Standardize the treatment duration across all experiments and control groups. | |
| Assay-Specific Artifacts: | Some cytotoxicity assays can be influenced by the chemical properties of the compound being tested. |
| * Recommendation: Use at least two different cytotoxicity assays based on different principles (e.g., a metabolic assay like MTT and a membrane integrity assay like LDH) to confirm results.[7] |
Quantitative Data Summary
| Parameter | Concentration | Cell Line/System | Reference |
| IC50 for Hedgehog (Hh) Pathway Inhibition | 0.22 µM | LIGHT2 cells | [1] |
| IC50 for Dynein 1-dependent Microtubule Gliding | 5 µM | In vitro assay | [1] |
| Concentration for Endosome Translocation Inhibition | 25 µM | Cos7 cells | [1] |
| Concentration for Rab5 Vesicle Motility Inhibition | 20 µM | Paxillin (-/-) fibroblasts | [2] |
| Concentration Yielding Half-Maximal Cytotoxicity | Approx. 2 orders of magnitude higher than Hh inhibition IC50 | LIGHT2 cells | [1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to mix the supernatant with the reaction mixture.
-
Incubate the mixture for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity at high concentrations.
Caption: Recommended experimental workflow for assessing this compound's efficacy and cytotoxicity.
Caption: A logical troubleshooting guide for unexpected this compound cytotoxicity.
References
- 1. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. THE ROLE OF PROLONGED MITOTIC CHECKPOINT ACTIVATION IN THE FORMATION AND TREATMENT OF CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged mitotic arrest induced by Wee1 inhibition sensitizes breast cancer cells to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
challenges in using Dynarrestin for long-term cell culture studies
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using Dynarrestin for long-term cell culture studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of cytoplasmic dyneins 1 and 2.[1][2][3][4] It functions by reversibly inhibiting the dynein-dependent binding of microtubules and their motility.[1][2] A key feature of this compound is that it does not affect ATP hydrolysis, distinguishing it from other dynein inhibitors like ciliobrevins.[1][2] This allows for the specific study of dynein's mechanical functions.
Q2: Is this compound cytotoxic? What concentrations are recommended for use?
A2: this compound generally exhibits low cytotoxicity at effective concentrations. The concentration required to achieve half-maximal cytotoxicity has been reported to be significantly higher than the IC50 for inhibiting Hedgehog (Hh) signaling.[1] However, prolonged exposure (>2 hours) may lead to mitotic defects such as changes in spindle pole integrity.[1] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and experimental duration through a dose-response curve.
Q3: What are the known off-target effects of this compound?
A3: While generally specific for cytoplasmic dynein, some potential off-target effects have been investigated. A kinome-wide screen suggested possible interactions with insulin receptor, cyclin-dependent kinase 2, and casein kinase 1δ, but subsequent activity assays did not confirm significant inhibition.[1] It has also been shown that this compound can bind to the protein tyrosine phosphatase interacting protein 51 (PTPIP51), which can lead to increased MAPK activation and a blockade of Akt signaling in Her2 positive breast cancer cells.[5][6]
Q4: How stable is this compound in solution and how should it be stored?
A4: this compound is known to be unstable in solutions.[3] It is highly recommended to prepare fresh DMSO stocks for single use.[1] The powdered form should be stored at 4°C in the dark.[1] When stored improperly or for too long at -20°C, it can become discolored and produce a high fluorescent background, which can serve as indicators of degradation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in imaging experiments. | This compound degradation. | Prepare fresh this compound solutions from powder for each experiment. Avoid storing DMSO stocks for extended periods.[1] |
| Precipitate or crystal formation in cell culture media. | Poor solubility of this compound. | Perform serial dilutions in DMSO before adding to the aqueous culture medium. Ensure thorough mixing.[1] |
| Loss of inhibitory effect over time in long-term cultures. | Reversible nature of this compound and/or compound degradation. | For long-term studies, consider replenishing the media with freshly diluted this compound at regular intervals. The reversibility of this compound's effects means its inhibitory action will diminish upon removal or degradation.[1] |
| Increased cell death or unexpected morphological changes. | Cytotoxicity from prolonged exposure or high concentration. | Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and duration for your specific cell line. Monitor mitochondrial activity as a sensitive indicator of cellular toxicity.[1] |
| Variability in experimental results. | Inconsistent this compound activity due to improper handling. | Always use freshly prepared solutions. Store the powdered compound as recommended (4°C, dark). Be consistent with your dilution protocol.[1] |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published studies. These values should be used as a starting point, and optimization for specific experimental systems is recommended.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (Endosome Motility) | 4.2 µM | Cos-7 cells | [1] |
| IC50 (Endosome Motility) | 3.7 µM | IMCD3 cells | [1] |
| IC50 (Hh-Luc activity) | 0.22 µM | LIGHT2 cells | [1] |
| IC50 (Microtubule Gliding) | 5 µM | In vitro (bovine brain dynein 1) | [1] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound
-
Storage: Store powdered this compound at 4°C in the dark.
-
Stock Solution Preparation: For each experiment, weigh out the required amount of this compound powder and dissolve it in high-quality, anhydrous DMSO to make a concentrated stock solution (e.g., 10-40 mg/ml).
-
Working Solution Preparation: Perform serial dilutions of the DMSO stock in DMSO to achieve intermediate concentrations. From these, make the final dilution into your cell culture medium.
-
Application to Cells: Add the final diluted this compound solution to your cell cultures and mix gently by swirling the plate.
-
Important Considerations: Due to stability issues, it is crucial to use freshly prepared solutions for every experiment. Avoid freeze-thaw cycles of DMSO stocks.
Protocol 2: Assessing Cytotoxicity
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a density that will not lead to over-confluence during the experiment.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells for the desired duration of your long-term study (e.g., 24, 48, 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Plot the cell viability against the this compound concentration to determine the cytotoxic concentration range for your cell line.
Visualizations
Caption: this compound's mechanism of action on cytoplasmic dynein.
Caption: A logical workflow for troubleshooting common this compound issues.
References
- 1. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Dynein inhibitor | Probechem Biochemicals [probechem.com]
- 5. tribioscience.com [tribioscience.com]
- 6. This compound - Focus Biomolecules [mayflowerbio.com]
Dynarrestin Serial Dilution: A Technical Guide to Preventing Crystallization
Researchers utilizing Dynarrestin, a potent inhibitor of cytoplasmic dyneins, may encounter challenges with its solubility, often leading to crystallization during experimental procedures. This technical support guide provides troubleshooting advice and detailed protocols to ensure the successful preparation and serial dilution of this compound for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution forming crystals?
A1: this compound has known solubility issues and can precipitate out of solution, forming crystal-like structures.[1] This is often observed when the solvent conditions are not optimal, or if the solution is stored improperly. It is also noted that this compound can be unstable in solutions, making freshly prepared stocks crucial for experiments.[2][3]
Q2: What is the recommended solvent for dissolving and diluting this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions and performing serial dilutions of this compound for in vitro experiments.[1][4] It is advisable to use newly opened, anhydrous DMSO to avoid any impact of water absorption on solubility.[3]
Q3: How should I store this compound?
A3: this compound powder should be stored at 4°C, protected from light.[2][3] It is highly recommended to prepare fresh DMSO stock solutions for each experiment.[1][2] If short-term storage of a DMSO solution is necessary, it can be stored at -20°C for up to 3 months, although fresh preparation is always preferred to avoid stability issues.[4]
Q4: What should I do if I observe crystals in my this compound solution?
A4: If you observe precipitation, gentle heating and/or sonication can be used to help redissolve the compound.[3] However, be cautious with heating as it may affect the stability of the compound. It is often better to discard the solution and prepare a fresh one.
Troubleshooting Guide: Preventing this compound Crystallization
| Issue | Potential Cause | Recommended Solution |
| Crystals form immediately upon adding diluent. | The diluent is not compatible with the high concentration of this compound in the DMSO stock. | Perform serial dilutions directly in 100% DMSO before adding to your final aqueous-based assay medium.[1] This ensures the concentration of this compound is sufficiently low before introducing an aqueous environment. |
| Precipitation occurs over time in the final assay medium. | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Lower the final concentration of this compound in your experiment. Also, ensure the final percentage of DMSO in the assay medium is kept as high as tolerable for your specific cell line or assay system to aid solubility. |
| Crystallization is observed in the stock solution upon storage. | This compound is unstable in solution and prone to degradation or precipitation.[1][2] | Always prepare fresh stock solutions for each experiment.[1][2] Avoid long-term storage of this compound in solution. |
| Inconsistent results between experiments. | Variability in the preparation of this compound solutions, possibly due to incomplete dissolution or precipitation. | Use sonication to ensure complete dissolution when preparing the initial stock solution.[2][3] Visually inspect the solution for any particulate matter before use. |
Quantitative Data: this compound Solubility
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 83.33 | 193.12 | [2] |
| DMSO | 43.15 | 100 | [5] |
| DMSO | 40 | ~92.7 | [4] |
Note: The molecular weight of this compound is 431.5 g/mol .[2][5]
Experimental Protocol: Serial Dilution of this compound
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO and subsequent serial dilutions to achieve a range of working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you will need 0.4315 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution and use an ultrasonic bath to ensure complete dissolution.[2][3] Visually inspect the solution to confirm there are no visible particles.
-
-
Perform Serial Dilutions in DMSO:
-
Label a series of microcentrifuge tubes for your desired concentrations (e.g., 1 mM, 100 µM, 10 µM, 1 µM).
-
To prepare a 1 mM solution, add 10 µL of the 10 mM stock solution to 90 µL of DMSO. Mix thoroughly.
-
Continue this 1:10 dilution series until you have reached your lowest desired concentration in DMSO.
-
-
Prepare Working Solutions:
-
From your DMSO serial dilutions, you can now prepare your final working concentrations in the appropriate aqueous-based cell culture medium or assay buffer.
-
Crucially , ensure that the final concentration of DMSO in your assay is consistent across all conditions (including the vehicle control) and is tolerated by your experimental system (typically ≤ 1%).
-
Visualizing the Workflow
To aid in understanding the process, the following diagrams illustrate the recommended workflow for preparing and troubleshooting this compound solutions.
Caption: Workflow for this compound solution preparation and serial dilution.
Caption: Troubleshooting flowchart for this compound crystallization.
References
Validation & Comparative
Validating the Reversibility of Dynarrestin: A Comparative Guide to Washout Experiments
For researchers, scientists, and drug development professionals, understanding the kinetics of drug action is paramount. This guide provides a comparative analysis of Dynarrestin, a potent and reversible inhibitor of cytoplasmic dynein, with a key alternative, Ciliobrevin. We present supporting experimental data from washout experiments that validate the transient nature of this compound's inhibitory effects, a critical attribute for a tool compound and a potential therapeutic agent.
This compound is a small molecule inhibitor that specifically targets cytoplasmic dyneins 1 and 2, motor proteins essential for various cellular processes, including mitosis, intracellular transport, and cilia function.[1][2] Its mechanism of action involves impeding the dynein-dependent binding of microtubules and their subsequent motility, without interfering with ATP hydrolysis.[1] A crucial feature of this compound is its rapid and reversible inhibitory action, which allows for precise temporal control in experimental settings.[1][3] This guide focuses on the validation of this reversibility through washout experiments, comparing its performance with Ciliobrevin, another widely used dynein inhibitor.[1][4]
Comparative Analysis of Inhibitor Reversibility
Washout experiments are a cornerstone in pharmacology for determining whether a compound's effect is reversible or irreversible. In the context of dynein inhibitors, these experiments involve treating cells with the compound, followed by its removal and subsequent monitoring of the recovery of dynein-dependent cellular functions.
Key Findings from Washout Studies:
-
This compound: Studies have consistently demonstrated the full recovery of cellular functions upon this compound washout. For instance, the bidirectional motility of endosomes, which is profoundly inhibited by this compound, is fully restored after the removal of the drug.[1] Similarly, in in vitro microtubule gliding assays, normal microtubule gliding speeds were re-established following this compound washout.[1]
-
Ciliobrevin: Ciliobrevin D, a commonly used analog, also exhibits reversible inhibition. In studies on sensory axons, axon extension, which is halted by Ciliobrevin D, returns to control levels within 20 minutes of the inhibitor's removal.[5]
While both inhibitors demonstrate reversibility, the available literature often presents data from different experimental systems, making a direct quantitative comparison of recovery kinetics challenging. To address this, we propose a standardized experimental protocol for a direct comparative washout study.
Data Presentation
The following tables summarize the key characteristics and available quantitative data from washout experiments for this compound and Ciliobrevin.
Table 1: Inhibitor Characteristics
| Feature | This compound | Ciliobrevin |
| Target | Cytoplasmic Dynein 1 and 2 | Cytoplasmic Dynein |
| Mechanism of Action | Inhibits microtubule binding and motility | Inhibits ATPase activity |
| Reversibility | Reversible | Reversible |
| Reported Side Effects | Less toxic than Ciliobrevins | Can induce mitochondrial toxicity |
Table 2: Quantitative Data from Washout Experiments
| Parameter | This compound | Ciliobrevin D | Source |
| Cellular Process | Endosome Motility | Axon Extension | [1],[5] |
| Inhibitor Concentration | 4.2 µM (IC50) | Not specified | [1] |
| Treatment Duration | ~20 minutes for cessation of movement | Not specified | [1] |
| Washout Procedure | Replacement with drug-free media | Replacement with drug-free media | [1],[5] |
| Time to Full Recovery | Not explicitly quantified, but described as "fully restored" | ~20 minutes | [1],[5] |
| Cellular Process | Microtubule Gliding | Not reported in a comparative washout context | [1] |
| Inhibitor Concentration | 50 µM | Not applicable | [1] |
| Treatment Duration | 30 minutes | Not applicable | [1] |
| Washout Procedure | Drug washout | Not applicable | [1] |
| Recovered Velocity | 0.96 ± 0.08 µm/s (restored to normal) | Not applicable | [1] |
Experimental Protocols
To enable researchers to conduct their own validation and comparison studies, we provide a detailed protocol for a washout experiment focusing on the recovery of mitotic spindle orientation, a critical dynein-dependent process.
Protocol: Validating Inhibitor Reversibility by Assessing Mitotic Spindle Orientation Recovery
1. Cell Culture and Treatment:
-
Plate HeLa cells on glass coverslips in a 24-well plate at a density of 25,000-35,000 cells per cm².
-
Culture for 24-48 hours in a CO₂ incubator.
-
Treat the cells with this compound (e.g., 25 µM) or Ciliobrevin D (e.g., 50 µM) for 1 hour. Include a DMSO-treated control group.
2. Washout Procedure:
-
After the 1-hour incubation, gently aspirate the medium containing the inhibitor.
-
Wash the cells three times with pre-warmed, drug-free culture medium.
-
After the final wash, add fresh, pre-warmed, drug-free medium to the wells.
3. Time-Course for Recovery:
-
Fix cells at various time points post-washout (e.g., 0, 15, 30, 60, and 120 minutes).
-
A "0-minute" time point should be fixed immediately after the washout procedure to represent the inhibited state.
4. Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against α-tubulin (for spindle microtubules) and pericentrin (for centrosomes) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies and DAPI (for DNA) for 1 hour at room temperature.
-
Mount the coverslips on microscope slides.
5. Image Acquisition and Analysis:
-
Acquire Z-stacks of mitotic cells using a confocal or fluorescence microscope.
-
Measure the angle of the mitotic spindle relative to the substrate using image analysis software (e.g., ImageJ or MATLAB).[6]
-
Quantify the percentage of cells with misoriented spindles at each time point for each treatment group.
-
Plot the percentage of cells with normal spindle orientation over time to visualize the recovery kinetics.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
References
- 1. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The dynein inhibitor Ciliobrevin D inhibits the bidirectional transport of organelles along sensory axons and impairs NGF-mediated regulation of growth cones and axon branches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid measurement of mitotic spindle orientation in cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Using Inactive Analogs of Dynarrestin as Negative Controls
For Researchers, Scientists, and Drug Development Professionals
In the quest for specific and reliable experimental results, the use of appropriate controls is paramount. This is especially true when employing small molecule inhibitors to probe complex biological systems. Dynarrestin, a potent inhibitor of cytoplasmic dyneins 1 and 2, has emerged as a valuable tool for studying a range of cellular processes, from intracellular transport to Hedgehog (Hh) signaling. To ensure that the observed effects of this compound are genuinely due to the inhibition of its intended targets, the use of a structurally similar but biologically inactive analog as a negative control is an essential experimental design element.
This guide provides a comprehensive comparison of this compound and its validated inactive analog, offering experimental data and detailed protocols to empower researchers to conduct rigorous and well-controlled studies.
The Importance of a Negative Control
A negative control compound should ideally share high structural similarity with the active compound but lack its biological activity. This allows researchers to distinguish between the specific effects of target inhibition and any potential off-target or non-specific effects of the chemical scaffold. The use of an inactive analog is superior to vehicle-only controls (e.g., DMSO), as it helps to account for any effects the core chemical structure might have on the system, independent of its interaction with the intended target.
This compound and its Inactive Analog: A Head-to-Head Comparison
The foundational research by Höing et al. (2018) not only identified this compound but also synthesized and validated inactive analogs for use as negative controls. The key difference lies in a single functional group, rendering the analog incapable of inhibiting dynein.
Table 1: Chemical Structures of this compound and its Inactive Analog XIb
| Compound | Structure | Key Features |
| This compound (Active) |
| Aminothiazole core with an ethyl ester group at the 5-position, crucial for its inhibitory activity against cytoplasmic dynein. |
| Inactive Analog (XIb) | A similar aminothiazole structure to this compound but lacking the critical ethyl ester group at the 5-position of the aminothiazole ring.[1] | Lacks the key functional group required for dynein inhibition, making it an excellent negative control. |
Performance Data: Active vs. Inactive
The efficacy of this compound and the inertness of its inactive analog have been demonstrated across various cell-based assays. Below is a summary of their comparative performance.
Table 2: Comparative Activity of this compound and Inactive Analogs
| Assay | Active Compound (this compound) | Inactive Analog (XIb/Hybrid) | Reference |
| Hedgehog Signaling Inhibition | Potent inhibition of Hh-dependent signaling. | Inactive in Hh signaling assays.[1] | Höing et al., 2018 |
| Medulloblastoma Cell Proliferation | IC50 of 0.068 µM in Ptch+/- medulloblastoma cells. | Did not inhibit proliferation. | Höing et al., 2018 |
| Dynein Pulldown | Biotinylated active analog (L568) successfully pulls down dynein. | Biotinylated inactive analog (L357) does not pull down dynein.[1] | Höing et al., 2018 |
Visualizing the Mechanism and Experimental Design
To further clarify the role of this compound and the importance of its inactive analog, the following diagrams illustrate the targeted signaling pathway and a key experimental workflow.
References
how does Dynarrestin specificity compare to other dynein inhibitors
In the landscape of chemical probes used to dissect the complex roles of the microtubule motor protein dynein, a novel inhibitor, Dynarrestin, has emerged with a distinct mechanism of action. This guide provides a detailed comparison of this compound with other widely used dynein inhibitors, focusing on their specificity, potency, and mechanistic differences. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research needs.
Differentiating Dynein Inhibition: this compound's Unique Mechanism
This compound, an aminothiazole derivative, sets itself apart from other dynein inhibitors by its unique mode of action. Unlike the well-established inhibitor Ciliobrevin D, which competitively inhibits the ATPase activity of dynein, this compound inhibits dynein's microtubule binding and motility without affecting ATP hydrolysis.[1] This suggests that this compound decouples the energy-providing ATP hydrolysis from the mechanical movement of the motor protein, a mechanism not previously observed with small-molecule dynein inhibitors.[1]
This distinction is critical for researchers studying the specific steps of the dynein mechanochemical cycle. While ATP-competitive inhibitors like Ciliobrevin D are valuable tools, their effects can sometimes be confounded by their impact on other ATP-dependent cellular processes. This compound offers a more targeted approach to specifically probe the microtubule-dynein interaction.
Comparative Potency and Specificity
The efficacy of a chemical inhibitor is defined by its potency (the concentration required to achieve a certain level of inhibition) and its specificity (the degree to which it affects its intended target over other molecules). The following table summarizes the available quantitative data for this compound and other key dynein inhibitors.
| Inhibitor | Target(s) | Assay Type | IC50 (Dynein 1) | IC50 (Dynein 2) | Key Mechanistic Feature | Reference |
| This compound | Cytoplasmic Dynein 1 & 2 | Microtubule Gliding | 5 µM | >10x more potent than for Dynein 1 | Inhibits microtubule binding and motility without affecting ATP hydrolysis. | [1] |
| Ciliobrevin D | Cytoplasmic Dynein 1 & 2 | Microtubule Gliding | 15 ± 2.9 µM | 20 ± 1.0 µM | Inhibits ATPase activity. | [2] |
| Ciliobrevin A | Cytoplasmic Dynein 1 & 2 | ATPase Activity | 52 µM | 55 µM | Inhibits ATPase activity. | [3] |
| Dynapyrazole-A | Cytoplasmic Dynein 1 & 2 | Microtubule Gliding | 2.3 ± 1.4 µM | 2.6 ± 1.3 µM | Inhibits microtubule-stimulated ATPase activity, but not basal activity. | [2] |
Note: IC50 values can vary between different experimental setups and assay conditions.
As the data indicates, this compound shows significant potency in inhibiting dynein 1-dependent microtubule gliding.[1] Notably, it is reported to be over 10 times more potent in inhibiting dynein 2-dependent intraflagellar transport (IFT) compared to Ciliobrevins, and with considerably less toxicity.[1] Dynapyrazole-A, a more recent inhibitor designed based on the structure of Ciliobrevins, demonstrates higher potency than Ciliobrevin D in microtubule gliding assays for both dynein 1 and 2.[2]
Experimental Assessment of Dynein Inhibitor Specificity
The determination of an inhibitor's specificity is a multi-step process that begins with in vitro biochemical assays and progresses to cellular assays to assess its effects in a more complex biological context.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for key experiments cited in the comparison of dynein inhibitors.
In Vitro Microtubule Gliding Assay
This assay directly visualizes the motor activity of dynein by observing the movement of microtubules over a surface coated with purified dynein.
Materials:
-
Purified cytoplasmic dynein 1 or 2
-
Taxol-stabilized, fluorescently labeled microtubules
-
Motility buffer (e.g., 30 mM HEPES pH 7.2, 5 mM MgSO4, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Casein solution (for blocking non-specific binding)
-
Microscope slides and coverslips
-
Fluorescence microscope with a temperature-controlled stage
Procedure:
-
Chamber Preparation: Construct a flow chamber using a microscope slide and coverslip.
-
Surface Coating: Introduce a solution of purified dynein into the chamber and incubate to allow the motors to adsorb to the glass surface.
-
Blocking: Wash the chamber with motility buffer and then introduce a casein solution to block non-specific binding sites on the surface.
-
Microtubule Introduction: Introduce a solution of fluorescently labeled microtubules in motility buffer containing ATP and an oxygen scavenger system.
-
Inhibitor Treatment: To test the effect of an inhibitor, the motility buffer containing microtubules and ATP is supplemented with the desired concentration of the inhibitor. A DMSO control should be run in parallel.
-
Data Acquisition: Observe and record the movement of microtubules using a fluorescence microscope. The velocity of microtubule gliding is measured and analyzed.
-
IC50 Determination: Repeat the assay with a range of inhibitor concentrations to determine the half-maximal inhibitory concentration (IC50).
Dynein ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by purified dynein in the presence and absence of microtubules and inhibitors.
Materials:
-
Purified cytoplasmic dynein
-
Taxol-stabilized microtubules
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
ATP (containing a trace amount of [γ-32P]ATP)
-
Malachite green reagent or other phosphate detection system
-
Microplate reader
Procedure:
-
Reaction Setup: In a microplate, combine the purified dynein with or without microtubules in the assay buffer.
-
Inhibitor Addition: Add the dynein inhibitor at various concentrations to the appropriate wells. Include a DMSO control.
-
Initiate Reaction: Start the reaction by adding ATP (spiked with [γ-32P]ATP).
-
Incubation: Incubate the reaction at a constant temperature (e.g., 25°C) for a defined period.
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding a quenching solution (e.g., perchloric acid). The amount of inorganic phosphate (Pi) released is quantified by measuring the radioactivity of the supernatant after precipitation of unreacted ATP or by using a colorimetric method with a malachite green-based reagent.
-
Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound represents a significant addition to the toolkit of dynein researchers. Its unique mechanism of inhibiting microtubule binding and motility without affecting ATPase activity provides a novel way to investigate the intricacies of dynein function. While it demonstrates high potency, particularly against dynein 2, researchers should carefully consider the specific requirements of their experimental system when choosing between this compound and other inhibitors like Ciliobrevin D and Dynapyrazole-A. The detailed protocols provided here should aid in the standardized assessment of these and future dynein inhibitors, ultimately contributing to a deeper understanding of the vital roles of this molecular motor in cellular health and disease.
References
Validating Dynarrestin's On-Target Effects: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dynarrestin, a small molecule inhibitor of cytoplasmic dynein 2, with genetic approaches for validating its on-target effects on the ciliary G-protein coupled receptor (GPCR) signaling pathway, specifically the Hedgehog (Hh) signaling cascade.
Comparison of this compound and Genetic Approaches
This compound is a potent, reversible, and cell-permeable small molecule that inhibits the function of cytoplasmic dyneins 1 and 2.[1][2][3] Its primary on-target effect in the context of ciliary GPCR signaling is the inhibition of dynein 2-mediated intraflagellar transport (IFT).[1][2][4][5] This disruption of IFT phenocopies genetic knockdowns of dynein 2 components, leading to the inhibition of the Hedgehog signaling pathway downstream of the Smoothened (Smo) receptor.[4][6]
Genetic methods, such as small interfering RNA (siRNA) and Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9, offer a direct way to assess the function of a specific gene product, in this case, the components of the cytoplasmic dynein 2 motor complex (e.g., DYNC2H1). These techniques are considered the gold standard for target validation.
The following table summarizes the key characteristics of this compound compared to siRNA and CRISPR-mediated knockdown/knockout of cytoplasmic dynein 2.
| Feature | This compound | siRNA Knockdown | CRISPR-Cas9 Knockout |
| Mechanism of Action | Reversible inhibition of dynein 2 motor activity | Post-transcriptional gene silencing | Permanent gene disruption |
| Specificity | Primarily targets dynein 1 and 2; potential for off-target effects | Can have off-target effects depending on sequence design | High specificity with well-designed guide RNAs, but potential for off-target cleavage |
| Reversibility | Reversible upon washout | Transient, duration depends on cell division and siRNA stability | Permanent |
| Speed of Action | Rapid, within minutes to hours | Slower, requires time for mRNA and protein turnover (typically 24-72 hours) | Slow, requires selection of edited cells |
| Dose-Dependence | Effects are dose-dependent | Effects can be dose-dependent but may plateau | Binary (on/off) effect in knockout clones |
| Application | Acute functional studies, in vivo applications | Transient gene function studies | Stable cell line generation, in vivo models |
Quantitative Data Comparison
The following tables present a summary of quantitative data from representative studies, illustrating the comparative effects of this compound and genetic perturbations on key readouts of dynein 2 function and Hedgehog signaling.
Table 1: Inhibition of Intraflagellar Transport (IFT)
| Method | Target | Cell Line | Readout | Result | Reference |
| This compound | Cytoplasmic Dynein 2 | NIH/3T3 | IFT88 particle velocity | Significant reduction in bidirectional movement | [4] |
| siRNA | DYNC2LI1 (Dynein 2 Light Intermediate Chain) | hTERT-RPE1 | Ciliary localization of IFT88 | Accumulation of IFT88 at the ciliary tip | Inferred from qualitative descriptions |
| CRISPR-Cas9 KO | WDR60 (Dynein 2 Intermediate Chain) | hTERT-RPE1 | Retrograde IFT velocity | Impaired velocity and frequency | [7] |
Table 2: Inhibition of Hedgehog Signaling Pathway
| Method | Target | Cell Line | Readout | Result | Reference |
| This compound | Cytoplasmic Dynein 2 | Shh-LIGHT2 | Gli-dependent luciferase activity | IC50 in the nanomolar range | [4] |
| siRNA | DYNC2H1 (Dynein 2 Heavy Chain) | NIH/3T3 | Gli1 mRNA expression | Significant reduction | Inferred from qualitative descriptions |
| CRISPR-Cas9 Screen | Genes required for Hh signaling | NIH-3T3 with Hh-reporter | Blasticidin resistance | Identification of dynein 2 components as essential for signaling | [8] |
| Ciliobrevin D | Cytoplasmic Dynein | NIH/3T3 | Gli-dependent luciferase activity | Micromolar IC50 | [9] |
| Dynapyrazole-A | Cytoplasmic Dynein | NIH/3T3 | Gli-driven luciferase reporter | IC50: 1.9 ± 0.6 µM | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
siRNA-Mediated Knockdown of DYNC2H1
Objective: To transiently reduce the expression of the cytoplasmic dynein 2 heavy chain 1 (DYNC2H1) to assess its impact on Hedgehog signaling.
Protocol:
-
siRNA Design and Preparation:
-
Design at least two independent siRNAs targeting different regions of the DYNC2H1 mRNA to control for off-target effects. A non-targeting scrambled siRNA should be used as a negative control.
-
Synthesize and purify the siRNA oligonucleotides.
-
Reconstitute the lyophilized siRNA in RNase-free water to a stock concentration of 20 µM.[11]
-
-
Cell Culture and Transfection:
-
Plate NIH/3T3 cells in a 12-well plate at a density that will result in 60-80% confluency at the time of transfection.[12]
-
On the day of transfection, dilute the DYNC2H1 siRNA and the negative control siRNA in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.[12][13]
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours before analysis.
-
-
Validation of Knockdown:
-
Harvest the cells and perform quantitative real-time PCR (qRT-PCR) to measure the reduction in DYNC2H1 mRNA levels.
-
Perform a Western blot to confirm the reduction in DYNC2H1 protein levels.
-
CRISPR-Cas9-Mediated Knockout of DYNC2H1
Objective: To generate a stable cell line with a permanent disruption of the DYNC2H1 gene.
Protocol:
-
Guide RNA (gRNA) Design and Cloning:
-
Transfection and Clonal Selection:
-
Transfect the gRNA/Cas9 plasmid into the target cells (e.g., NIH/3T3) using a suitable transfection method.
-
After 24-48 hours, select for transfected cells using an appropriate selection marker (e.g., puromycin resistance) present on the vector.
-
After selection, plate the cells at a very low density to obtain single-cell-derived colonies.
-
Isolate and expand individual colonies.
-
-
Validation of Knockout:
-
Extract genomic DNA from the expanded clones.
-
Perform PCR amplification of the targeted region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Confirm the absence of DYNC2H1 protein expression by Western blot.
-
Immunofluorescence Staining for IFT88 and Smoothened
Objective: To visualize the localization of the IFT protein IFT88 and the GPCR Smoothened within the primary cilia.
Protocol:
-
Cell Culture and Treatment:
-
Grow cells on glass coverslips.
-
To induce ciliogenesis, serum-starve the cells for 24-48 hours.
-
Treat the cells with this compound or perform siRNA/CRISPR for the desired duration.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Incubate the cells with primary antibodies against IFT88 and a ciliary marker (e.g., acetylated tubulin or Arl13b) and/or Smoothened overnight at 4°C.
-
Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a confocal or fluorescence microscope.[18]
-
Analyze the localization and intensity of the fluorescent signals within the cilia.
-
Hedgehog Pathway Luciferase Reporter Assay
Objective: To quantitatively measure the activity of the Hedgehog signaling pathway.
Protocol:
-
Cell Line and Plasmids:
-
Use a cell line stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase for normalization (e.g., Shh-LIGHT2 cells).[19]
-
Alternatively, co-transfect cells with a Gli-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
-
Cell Treatment:
-
Plate the reporter cells in a 96-well plate.
-
Treat the cells with a Hedgehog pathway agonist (e.g., SAG or Shh-N conditioned medium) in the presence or absence of varying concentrations of this compound.[19][20]
-
For genetic validation, perform the assay on cells with siRNA knockdown or CRISPR knockout of DYNC2H1.
-
-
Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in Hh pathway activity relative to the untreated control.
-
Mandatory Visualizations
Caption: Ciliary Hedgehog signaling pathway.
Caption: Experimental workflow for validation.
Caption: Logical relationship of interventions.
References
- 1. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "this compound, A Novel Inhibitor Of Cytoplasmic Dynein" by Susanne Höing, Ting Yu Yeh et al. [stars.library.ucf.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and tethering mechanism of dynein-2 intermediate chains in intraflagellar transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A CRISPR-based screen for Hedgehog signaling provides insights into ciliary function and ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. siRNA knockdown [protocols.io]
- 14. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An optimized CRISPR/Cas9 approach for precise genome editing in neurons | eLife [elifesciences.org]
- 16. researchgate.net [researchgate.net]
- 17. rupress.org [rupress.org]
- 18. The Immunofluorescence-Based Detection of Hedgehog Pathway Components in Primary Cilia of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. web.stanford.edu [web.stanford.edu]
- 20. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 21. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 22. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Small Molecule Inhibitors of Cytoplasmic Dynein: A Cross-Validation of Dynarrestin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dynarrestin with other small molecule inhibitors of cytoplasmic dynein, focusing on their mechanisms of action, potency, and effects on cellular processes. The information presented is supported by experimental data from peer-reviewed studies to aid in the selection of the most appropriate tool for your research needs.
Introduction to Cytoplasmic Dynein Inhibitors
Cytoplasmic dyneins are microtubule-based motor proteins essential for a multitude of cellular functions, including intracellular transport, cell division, and ciliogenesis.[1] The development of small molecule inhibitors targeting cytoplasmic dynein has provided invaluable tools to dissect these complex processes.[2] This guide focuses on a comparative analysis of three prominent dynein inhibitors: this compound, Ciliobrevin D, and Dynapyrazole A.
This compound is an aminothiazole compound that inhibits cytoplasmic dyneins 1 and 2.[3][4] Its unique mechanism involves inhibiting the microtubule binding and motility of dynein without affecting its ATPase activity.[3][5] This decouples ATP hydrolysis from motor activity, a mode of action distinct from other known dynein inhibitors.[5]
Ciliobrevin D was one of the first identified specific and cell-permeable small molecule inhibitors of cytoplasmic dynein.[6] It targets the AAA+ ATPase domain of dynein, thereby inhibiting its motor function.[7][8]
Dynapyrazole A is a second-generation dynein inhibitor, developed through the chemical structure-guided design of ciliobrevins to improve potency.[9][10] It also targets the ATPase activity of dynein but exhibits a preference for inhibiting microtubule-stimulated activity over basal activity.[9][11]
Comparative Analysis of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, Ciliobrevin D, and Dynapyrazole A in various assays. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Assay | Target | IC50 | Reference |
| This compound | Microtubule Gliding Assay | Dynein 1 | ~5 µM | [3] |
| Proliferation Assay | Hh-dependent medulloblastoma cells | 0.068 µM | [3] | |
| Ciliobrevin D | Microtubule Gliding Assay | Dynein 1 | 15 ± 2.9 µM | [1] |
| Microtubule Gliding Assay | Dynein 2 | 20 µM | [1] | |
| Hedgehog Signaling Assay | Gli-luciferase reporter | 15.5 ± 3 µM | [1] | |
| Dynapyrazole A | Microtubule Gliding Assay | Dynein 1 | 2.3 ± 1.4 µM | [1] |
| Microtubule Gliding Assay | Dynein 2 | 2.6 ± 1.3 µM | [1] | |
| Hedgehog Signaling Assay | Gli-luciferase reporter | 1.9 ± 0.6 µM | [1] |
Mechanism of Action
The three inhibitors exhibit distinct mechanisms of action at the molecular level, which influences their effects on cellular processes.
Caption: Mechanisms of action for dynein inhibitors.
Impact on the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is critical in embryonic development and its aberrant activation is implicated in several cancers.[3] This pathway relies on the function of primary cilia and intraflagellar transport (IFT), which is driven by cytoplasmic dynein 2.[9] All three inhibitors effectively block Hh signaling by disrupting dynein 2 function.
Caption: Hedgehog signaling pathway and inhibitor target.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Microtubule Gliding Assay
This in vitro assay directly visualizes the movement of microtubules propelled by surface-adsorbed motor proteins.
Protocol:
-
Chamber Preparation: Construct a flow chamber using a glass slide and a coverslip.
-
Motor Adsorption: Introduce a solution containing purified cytoplasmic dynein into the chamber and incubate to allow the motors to adsorb to the glass surface.
-
Blocking: Add a blocking agent, such as casein, to prevent non-specific binding of microtubules.
-
Microtubule Introduction: Flow in a solution of fluorescently labeled, taxol-stabilized microtubules.
-
Motility Initiation: Initiate microtubule gliding by adding a buffer containing ATP and the small molecule inhibitor at the desired concentration.
-
Imaging: Visualize and record microtubule movement using Total Internal Reflection Fluorescence (TIRF) microscopy.
-
Analysis: Analyze the recorded videos to determine the velocity and percentage of motile microtubules.
Dynein ATPase Activity Assay
This biochemical assay measures the rate of ATP hydrolysis by dynein, which is essential for its motor function.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified dynein, microtubules (to stimulate activity), and the small molecule inhibitor at various concentrations in an appropriate buffer.
-
Reaction Initiation: Start the reaction by adding a known concentration of ATP, typically radiolabeled ([γ-32P]ATP).
-
Incubation: Incubate the reaction mixture at a controlled temperature for a defined period.
-
Reaction Termination: Stop the reaction, for example, by adding a quenching agent.
-
Phosphate Separation: Separate the liberated inorganic phosphate (Pi) from the unhydrolyzed ATP using a method like charcoal adsorption.
-
Quantification: Quantify the amount of radioactive Pi to determine the rate of ATP hydrolysis.
-
Data Analysis: Plot the ATPase activity as a function of inhibitor concentration to determine the IC50 value.
Hedgehog Signaling Luciferase Reporter Assay
This cell-based assay quantifies the activity of the Hedgehog signaling pathway by measuring the expression of a reporter gene under the control of a Gli-responsive promoter.
Protocol:
-
Cell Culture: Culture cells that are responsive to Hedgehog signaling (e.g., NIH/3T3 cells) and are stably transfected with a Gli-dependent luciferase reporter construct.
-
Pathway Activation: Induce Hedgehog signaling by treating the cells with a pathway agonist, such as a Sonic hedgehog (Shh) conditioned medium or a Smoothened agonist (e.g., SAG).
-
Inhibitor Treatment: Concurrently treat the cells with a range of concentrations of the small molecule inhibitor.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the activity against the inhibitor concentration to determine the IC50.
Experimental Workflow for Inhibitor Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of a novel dynein inhibitor against known alternatives.
Caption: Workflow for inhibitor cross-validation.
Conclusion
This compound, Ciliobrevin D, and Dynapyrazole A are all potent inhibitors of cytoplasmic dynein with significant utility in cell biology and drug discovery research. The choice of inhibitor will depend on the specific application and the desired mechanism of action. This compound offers a unique tool to study the consequences of uncoupling dynein's ATPase activity from its microtubule binding. Dynapyrazole A provides a more potent alternative to Ciliobrevin D for inhibiting dynein's ATPase activity. This guide provides a framework for understanding the key differences between these inhibitors and for designing experiments to validate their effects.
References
- 1. Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 3. Protocol for determining the average speed and frequency of kinesin and dynein-driven intraflagellar transport (IFT) in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Inhibitor of Cytoplasmic Dynein [ouci.dntb.gov.ua]
- 5. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid measurement of mitotic spindle orientation in cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. Assessment of mitotic spindle orientation [bio-protocol.org]
- 9. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Peer review in Chemical structure-guided design of dynapyrazoles, cell-permeable dynein inhibitors with a unique mode of action | eLife [elifesciences.org]
Dynarrestin vs. Ciliobrevin A: A Comparative Guide to Hedgehog Pathway Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dynarrestin and ciliobrevin A, two small molecule inhibitors of the Hedgehog (Hh) signaling pathway. This document summarizes their potency, mechanism of action, and provides supporting experimental data and protocols.
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the development of several cancers, making it a significant target for therapeutic intervention.[3][4] Both this compound and ciliobrevin A inhibit the Hh pathway by targeting cytoplasmic dynein, a motor protein essential for intracellular transport, thereby disrupting a critical step in Hh signal transduction.[3][5]
Mechanism of Action: Targeting Cytoplasmic Dynein
The canonical Hh signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic hedgehog, Shh) to the Patched (PTCH) receptor.[6][7] This binding relieves the inhibition of Smoothened (SMO), allowing it to translocate into the primary cilium, a microtubule-based organelle that acts as a signaling hub.[3][6] This translocation is dependent on intraflagellar transport (IFT), a process driven by motor proteins, including cytoplasmic dynein 2.[3] Within the cilium, SMO activation leads to the processing and activation of Glioma-associated oncogene (GLI) transcription factors, which then enter the nucleus to regulate the expression of Hh target genes.[6][8]
Both this compound and ciliobrevin A disrupt this pathway by inhibiting cytoplasmic dynein.[3][5] By doing so, they interfere with the retrograde IFT necessary for the proper trafficking of Hh pathway components within the primary cilium, ultimately preventing the activation of GLI transcription factors.[3][9] This mechanism of action is downstream of SMO, offering a potential therapeutic advantage against cancers that have developed resistance to SMO-targeting drugs like vismodegib.[3][10]
Hedgehog pathway and points of inhibition.
Potency Comparison: this compound vs. Ciliobrevin A
Quantitative data from published studies demonstrate that this compound is a more potent inhibitor of the Hedgehog pathway than ciliobrevin A. The half-maximal inhibitory concentrations (IC50) for cell proliferation and target gene expression are significantly lower for this compound.
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | SAG-induced Cell Proliferation | Ptc-/- Mouse Medulloblastoma Cells | 0.35 µM | [3] |
| This compound | PMA-stimulated GLI1 Expression | KYSE180 Human Esophageal Squamous Carcinoma Cells | 0.21 µM | [3] |
| Ciliobrevin A | Shh-induced Hh Pathway Activation | Shh-LIGHT2 Cells | 7 µM | [11][12][13] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the potency comparison table.
SAG-Induced Cell Proliferation Assay
This assay measures the ability of a compound to inhibit cell proliferation induced by a Smoothened agonist (SAG).
Workflow for cell proliferation assay.
Protocol:
-
Cell Culture: Ptc-/- mouse medulloblastoma cells are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or ciliobrevin A.
-
Pathway Activation: Smoothened agonist (SAG) is added to the wells to stimulate Hh pathway-dependent cell proliferation.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Measurement: Cell viability is assessed using a luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Luminescence readings are normalized to untreated controls, and IC50 values are calculated by fitting the data to a dose-response curve.
GLI1 Expression Assay
This assay quantifies the inhibition of a key Hh pathway target gene, GLI1, in response to compound treatment.
Protocol:
-
Cell Culture: KYSE180 human esophageal squamous cell carcinoma cells are maintained in appropriate culture conditions.
-
Treatment: Cells are treated with varying concentrations of this compound or ciliobrevin A.
-
Pathway Stimulation: Phorbol 12-myristate 13-acetate (PMA) is used to stimulate GLI1 expression.
-
RNA Isolation and qRT-PCR: After a 24-hour incubation period, total RNA is isolated from the cells. Quantitative real-time PCR (qRT-PCR) is performed to measure the relative expression levels of GLI1 mRNA, normalized to a housekeeping gene.
-
Data Analysis: The fold change in GLI1 expression relative to control-treated cells is calculated, and IC50 values are determined from the dose-response data.[3]
Summary
Both this compound and ciliobrevin A are valuable research tools for studying the Hedgehog signaling pathway, with a mechanism of action that is distinct from SMO-targeting inhibitors. Experimental data clearly indicates that This compound is a significantly more potent inhibitor of the Hh pathway than ciliobrevin A , as evidenced by its lower IC50 values in both cell proliferation and target gene expression assays.[3] This higher potency may translate to more effective inhibition at lower concentrations, potentially reducing off-target effects in experimental systems. For researchers seeking a potent, downstream inhibitor of the Hedgehog pathway, this compound represents a superior alternative to ciliobrevin A.
References
- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 6. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule inhibitors of the AAA+ ATPase motor cytoplasmic dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "this compound, A Novel Inhibitor Of Cytoplasmic Dynein" by Susanne Höing, Ting Yu Yeh et al. [stars.library.ucf.edu]
- 11. Ciliobrevin A | Hedgehog Signaling | Tocris Bioscience [tocris.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Ciliobrevin A | Hedgehog inhibitor, Dynein inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Analysis of Dynarrestin's Impact on Kinesin-1-Dependent Microtubule Gliding
This guide provides a detailed comparison of Dynarrestin and other motor protein inhibitors on the function of kinesin-1, with a focus on microtubule gliding assays. The information is intended for researchers, scientists, and professionals in drug development to facilitate the study of intracellular transport mechanisms.
Introduction to this compound and Kinesin-1
Kinesin-1 is a motor protein that moves along microtubule tracks, primarily transporting cargo from the center of the cell towards the periphery (anterograde transport). This process is fundamental for numerous cellular functions, including organelle positioning, axonal transport, and cell division. The energy for this movement is derived from ATP hydrolysis.
This compound is a small molecule inhibitor identified as a potent and reversible antagonist of cytoplasmic dyneins 1 and 2.[1][2][3] Dyneins are another family of motor proteins responsible for retrograde transport, moving cargo towards the cell center. This compound's primary mechanism involves inhibiting dynein-driven microtubule gliding without affecting ATP hydrolysis.[1][4]
Impact of this compound on Kinesin-1-Dependent Motility
Experimental evidence from in vitro microtubule gliding assays demonstrates that This compound has no effect on kinesin-1-dependent microtubule gliding .[1] This specificity makes this compound an invaluable tool for isolating and studying dynein-dependent processes without the confounding variable of kinesin-1 inhibition. In contrast, a range of other small molecules have been specifically developed to inhibit various members of the kinesin superfamily.
Comparative Inhibitor Data
The following table summarizes the effects of this compound and selected known kinesin inhibitors on motor protein activity. This allows for a direct comparison of their specificity and potency.
| Inhibitor | Target Motor Protein | Effect on Kinesin-1 | Potency (IC50/K_i) |
| This compound | Cytoplasmic Dynein 1 & 2 | No effect | IC50 = 5 µM (for Dynein 1)[1] |
| Monastrol | Kinesin-5 (Eg5) | Indirectly affects mitotic spindle, no direct inhibition of Kinesin-1 motility | IC50 = 14 µM[5] |
| S-Trityl-L-cysteine | Kinesin-5 (Eg5) | No direct inhibition of Kinesin-1 motility | K_i = 140 nM[5] |
| Filanesib (ARRY-520) | Kinesin Spindle Protein (KSP/Eg5) | No direct inhibition of Kinesin-1 motility | IC50 = 6 nM[5] |
| AZ82 | Kinesin-like protein (KIFC1) | No direct inhibition of Kinesin-1 motility | K_i = 43 nM[5] |
Experimental Protocols
In Vitro Microtubule Gliding Assay
This assay is the gold standard for observing the activity of motor proteins like kinesin-1 and assessing the impact of inhibitors.
Objective: To visualize and quantify the movement of microtubules propelled by surface-adhered kinesin-1 motors and to measure the effect of potential inhibitors.
Materials:
-
Purified, biotinylated, and fluorescently labeled tubulin
-
Purified kinesin-1 motor proteins
-
Microscope slides and coverslips to create flow chambers
-
BRB80 buffer (80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8)
-
Casein solution (for blocking non-specific binding)
-
ATP solution
-
Antifade solution (containing glucose oxidase, catalase, and glucose)
-
Streptavidin
-
Inhibitor stock solution (e.g., this compound)
-
Total internal reflection fluorescence (TIRF) microscope
Procedure:
-
Flow Chamber Preparation: Construct a flow chamber by affixing a coverslip to a microscope slide with double-sided tape, creating a channel.
-
Surface Coating:
-
Introduce biotinylated BSA into the chamber and incubate for 5 minutes to create a biotin-coated surface.
-
Wash the chamber with BRB80 buffer.
-
Introduce streptavidin and incubate for 5 minutes to bind to the biotinylated BSA.
-
Wash again with BRB80 buffer.
-
-
Motor Immobilization:
-
Introduce a solution of kinesin-1 motors into the chamber and incubate for 5 minutes, allowing them to bind to the streptavidin-coated surface.
-
Wash with BRB80 containing casein to remove unbound motors and block any remaining non-specific binding sites.[6]
-
-
Inhibitor Introduction (Test Condition):
-
For the experimental condition, introduce the inhibitor (e.g., this compound) at the desired concentration in a motility buffer (BRB80, ATP, antifade solution). Incubate for 10 minutes.
-
For the control condition, use the motility buffer without the inhibitor.
-
-
Microtubule Introduction:
-
Introduce fluorescently labeled microtubules into the chamber.
-
-
Data Acquisition:
-
Immediately visualize the chamber using a TIRF microscope.
-
Record time-lapse image sequences of the gliding microtubules.
-
-
Analysis:
-
Track the movement of individual microtubules over time to determine their velocity.
-
Compare the average gliding velocity between the control and inhibitor-treated conditions.
-
Visualizations
Experimental Workflow and Mechanism
The following diagrams illustrate the experimental workflow for the microtubule gliding assay and the specific mechanism of action for this compound compared to a generic kinesin-1 inhibitor.
Caption: Workflow for an in vitro microtubule gliding assay.
Caption: Specificity of this compound versus Kinesin-1 inhibitors.
References
- 1. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. "this compound, A Novel Inhibitor Of Cytoplasmic Dynein" by Susanne Höing, Ting Yu Yeh et al. [stars.library.ucf.edu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An automated in vitro motility assay for high-throughput studies of molecular motors - Lab on a Chip (RSC Publishing) DOI:10.1039/C8LC00547H [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Dynarrestin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of Dynarrestin, a potent and selective reversible inhibitor of cytoplasmic dyneins 1 and 2.[1][2]
Chemical and Physical Properties
A thorough understanding of a compound's properties is the first step toward safe handling and disposal.
| Property | Value |
| Molecular Formula | C22H23F2N3O2S[3] |
| Molecular Weight | 431.50 g/mol |
| Appearance | Solid[3] |
| Storage Temperature | Powder: -20°C; In solvent: -80°C[3] |
| Solubility | Unstable in solutions; freshly prepared solutions are recommended.[4] |
| Stability | Stable under recommended storage conditions.[3] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[3]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[3]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P273: Avoid release to the environment.[3]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
P330: Rinse mouth.[3]
-
P391: Collect spillage.[3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[3]
Due to its high aquatic toxicity, it is critical to prevent this compound from entering waterways. All personnel handling this compound should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.
Experimental Protocol for Proper Disposal
Step-by-Step Disposal Guidance:
-
Segregation of Waste:
-
All waste materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), should be segregated from general laboratory waste.
-
This waste should be designated as hazardous chemical waste due to its acute oral toxicity and severe aquatic toxicity.
-
-
Waste Collection:
-
Collect all this compound waste in a dedicated, clearly labeled, and leak-proof container.
-
The container should be marked with the name "this compound" and the appropriate hazard symbols (e.g., "Toxic," "Dangerous for the Environment").
-
Solid waste, such as contaminated gloves and wipes, should be placed in a designated solid waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.[3]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from drains and sources of ignition.[3]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle and dispose of it in accordance with all local, state, and federal regulations.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound. Use an appropriate cleaning agent and collect the cleaning materials as hazardous waste.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the manufacturer's most recent Safety Data Sheet.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dynarrestin
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Dynarrestin, a potent inhibitor of cytoplasmic dyneins 1 and 2. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of research involving this compound.
Essential Safety Information
This compound is an aminothiazole derivative that requires careful handling. The primary hazards associated with this compound are:
-
Harmful if swallowed: Acute oral toxicity.
-
Very toxic to aquatic life with long-lasting effects: Poses a significant environmental hazard.
Personnel must be familiar with the following safety and handling procedures before working with this compound.
Chemical and Physical Properties
A summary of this compound's key properties is provided below for easy reference.
| Property | Value |
| Chemical Name | 4-[4-(diethylamino)phenyl]-2-[(2,4-difluorophenyl)amino]-5-thiazolecarboxylic acid, ethyl ester |
| Molecular Formula | C₂₂H₂₃F₂N₃O₂S |
| Molecular Weight | 431.5 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store powder at -20°C. Solutions in DMSO may be stored at -20°C for up to 3 months.[1] It is recommended to prepare fresh solutions for use.[2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure during the handling of this compound powder and solutions.
Hand Protection
-
Glove Selection: Due to the aminothiazole structure of this compound, nitrile or butyl rubber gloves are recommended.[3][4] Nitrile gloves offer good resistance to a variety of chemicals and are a suitable choice for general handling and protection against incidental contact.[5][6] For prolonged handling or in the event of a spill, butyl rubber gloves provide superior protection against a wide range of chemicals.[3][4]
-
Gloving Practice: Double gloving is recommended, particularly when handling the pure compound or concentrated solutions. Inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if they become contaminated.
Respiratory Protection
-
When to Use: A NIOSH-approved respirator is required when handling this compound powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.
-
Respirator Type: For fine chemical powders, a filtering facepiece respirator (FFP) is recommended. An N95 respirator or higher (e.g., P100) will provide adequate protection.
Eye and Face Protection
-
Standard: ANSI-approved safety glasses with side shields are the minimum requirement.
-
Enhanced Protection: A face shield should be worn in conjunction with safety glasses when there is a risk of splashes or aerosol generation, such as when preparing stock solutions.
Body Protection
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Chemical-Resistant Apron: When handling larger quantities of this compound or its solutions, a chemical-resistant apron worn over the lab coat is advised.
The following diagram illustrates the logical workflow for selecting and using appropriate PPE when handling this compound.
Caption: Logical workflow for PPE selection based on the form of this compound being handled.
Experimental Protocols: Handling and Application
The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.
Preparation of this compound Stock Solution
-
Work Area Preparation: Ensure all work is conducted in a certified chemical fume hood or biological safety cabinet.
-
Don PPE: Wear all required personal protective equipment as outlined in the PPE Protocol for handling powder.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Solubilization: Dissolve the powder in high-quality, anhydrous DMSO to the desired stock concentration (e.g., 10 mM).
-
Storage: Store the stock solution at -20°C in a tightly sealed vial. It is advisable to prepare fresh solutions for optimal activity.[2]
Treating Cancer Cells with this compound
This protocol is a general guideline for treating adherent cancer cells with this compound to assess its effect on cell proliferation and signaling pathways.
-
Cell Seeding: Plate cancer cells (e.g., medulloblastoma or esophageal squamous cell carcinoma cell lines) in appropriate multi-well plates at a density that allows for logarithmic growth during the experiment.[7]
-
Cell Culture: Culture the cells in their recommended growth medium until they reach the desired confluency.
-
Preparation of Working Solution: Dilute the this compound stock solution in fresh, pre-warmed cell culture medium to the final desired concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Analysis: Following incubation, cells can be analyzed for various endpoints, such as:
-
Cell Viability/Proliferation: Using assays like MTT, CellTiter-Glo, or by direct cell counting.
-
Gene Expression: Analyze the expression of Hedgehog pathway target genes, such as GLI1, by quantitative PCR.[7]
-
Protein Expression: Assess protein levels by Western blotting or immunofluorescence.
-
The following diagram outlines the general experimental workflow for treating cancer cells with this compound.
Caption: A generalized experimental workflow for studying the effects of this compound on cancer cells.
Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway
This compound functions as an inhibitor of cytoplasmic dyneins 1 and 2.[8] In the context of cancer, its inhibition of dynein 2 is particularly relevant as it disrupts intraflagellar transport (IFT) within the primary cilia. This process is crucial for the activation of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several cancers.[7][8]
Specifically, this compound's inhibition of dynein 2-mediated IFT prevents the transport of key signaling components, such as the GLI family of transcription factors, leading to the downregulation of Hh target gene expression and subsequent inhibition of cancer cell proliferation.[7]
The following diagram illustrates the point of intervention of this compound in the Hedgehog signaling pathway.
Caption: this compound's mechanism of action via inhibition of Dynein 2 in the Hedgehog signaling pathway.
Operational and Disposal Plans
Safe disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
Spill Response
In the event of a spill of this compound powder:
-
Evacuate and Secure: Immediately evacuate the area and restrict access.
-
Don PPE: Wear appropriate PPE, including a respirator, double gloves, and a lab coat.
-
Containment: Gently cover the spill with an absorbent material to prevent aerosolization.
-
Clean-up: Carefully collect the spilled material and absorbent into a sealed, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.[9]
Waste Disposal
All this compound waste, including unused compound, contaminated labware, and PPE, must be disposed of as hazardous chemical waste.
-
Waste Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: Label waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Environmental Hazard).
-
Disposal Procedure: Follow your institution's guidelines for the disposal of hazardous chemical waste. This typically involves arranging for pickup by your institution's Environmental Health and Safety (EHS) department for subsequent incineration by a licensed waste management facility.[10][11] Do not dispose of this compound down the drain or in regular trash.
References
- 1. tribioscience.com [tribioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Butyl or nitrile gloves: what to choose against chemical risks? [oxwork.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. wellbefore.com [wellbefore.com]
- 6. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 7. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Novel Inhibitor of Cytoplasmic Dynein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. research.cuanschutz.edu [research.cuanschutz.edu]
- 11. mcgill.ca [mcgill.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
